molecular formula C10H13NO2 B8053747 2-(Dimethylamino)-4-methoxybenzaldehyde

2-(Dimethylamino)-4-methoxybenzaldehyde

Cat. No.: B8053747
M. Wt: 179.22 g/mol
InChI Key: NBCLNQSKZBMJPB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10-6-9(13-3)5-4-8(10)7-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCLNQSKZBMJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what are the physical properties of 2-(Dimethylamino)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2-(Dimethylamino)-4-methoxybenzaldehyde

Executive Summary

This technical guide provides a comprehensive overview of the known physical, chemical, and safety properties of 2-(Dimethylamino)-4-methoxybenzaldehyde (alternative IUPAC name: 4-(Dimethylamino)-2-methoxybenzaldehyde), a substituted aromatic aldehyde. This document is intended for researchers, chemists, and professionals in drug development and materials science who require detailed technical information for handling, characterization, and application of this compound. The guide synthesizes data from peer-reviewed literature and chemical databases, offering insights into its structural identity, physicochemical characteristics, spectroscopic profile, stability, and safe handling protocols.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. This section provides the key identifiers for 2-(Dimethylamino)-4-methoxybenzaldehyde.

The structure of 2-(Dimethylamino)-4-methoxybenzaldehyde features a benzene ring substituted with three functional groups: an aldehyde (-CHO), a methoxy (-OCH₃), and a dimethylamino (-N(CH₃)₂). The electron-donating nature of the dimethylamino and methoxy groups significantly influences the electron density of the aromatic ring and the reactivity of the aldehyde group.

Diagram 1: Chemical Structure of 2-(Dimethylamino)-4-methoxybenzaldehyde

Caption: 2D structure of 2-(Dimethylamino)-4-methoxybenzaldehyde.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental procedures, purification methods, and formulation strategies.

PropertyValueSource(s)
CAS Number 84562-48-1[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2][3]
Molecular Weight 179.22 g/mol [3]
Appearance White to cream, yellow, or brown powder, lumps, or fused solid[1]
Melting Point 55.5 - 61.5 °C[1]
Boiling Point Data not available. Expected to be high; likely requires vacuum distillation.N/A
Solubility No specific data is available for this compound. However, by analogy to structurally similar compounds like 4-(dimethylamino)benzaldehyde, it is expected to be soluble in polar organic solvents such as ethanol, DMSO, and acetone, with limited solubility in water.[4][5]N/A
Purity (Assay) ≥96.0% (by GC) is commercially available.[1]

Expert Insight on Unreported Properties:

  • Boiling Point: The absence of an atmospheric boiling point in the literature is common for complex organic solids. High molecular weight and polarity often lead to decomposition at temperatures required for boiling at 1 atm. Researchers should utilize vacuum distillation for purification if necessary.

  • Solubility: The molecule possesses both polar (aldehyde, methoxy, amino) and non-polar (benzene ring, methyl groups) regions. This amphiphilic character supports its predicted solubility in a range of organic solvents. Its limited water solubility is expected due to the dominant hydrophobic surface area of the benzene ring and its substituents.

Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of a compound.

4.1 Mass Spectrometry (MS) The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

  • Molecular Ion (M⁺): m/z = 179

  • Major Fragment: m/z = 178 (loss of a hydrogen atom)[3]

  • Predicted Monoisotopic Mass: 179.09464 Da[6]

4.2 Infrared (IR) Spectroscopy The IR spectrum reveals the presence of key functional groups.

  • ~2850-2750 cm⁻¹: C-H stretch of the aldehyde.

  • ~1680-1660 cm⁻¹: A strong C=O (carbonyl) stretch, characteristic of an aromatic aldehyde.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching of the methoxy group.

  • ~1350 cm⁻¹: C-N stretching of the aromatic amine.[3]

4.3 Predicted Nuclear Magnetic Resonance (NMR) Profile While experimental spectra for this specific isomer are not readily available in searched databases, an expected profile can be predicted based on its structure and data from close analogues. The following predictions are for a spectrum recorded in CDCl₃.

¹H NMR:

  • ~9.8-10.2 ppm (singlet, 1H): Aldehyde proton (-CHO). This is typically highly deshielded.

  • ~7.6-7.8 ppm (doublet, 1H): Aromatic proton ortho to the aldehyde group (at C6).

  • ~6.2-6.4 ppm (doublet of doublets, 1H): Aromatic proton ortho to the dimethylamino group and meta to the aldehyde (at C5).

  • ~6.1-6.3 ppm (doublet, 1H): Aromatic proton ortho to both the methoxy and dimethylamino groups (at C3).

  • ~3.8-3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

  • ~3.0-3.1 ppm (singlet, 6H): Dimethylamino group protons (-N(CH₃)₂).

¹³C NMR:

  • ~188-192 ppm: Aldehyde carbonyl carbon (C=O).

  • ~160-165 ppm: Aromatic carbon attached to the methoxy group (C2).

  • ~150-155 ppm: Aromatic carbon attached to the dimethylamino group (C4).

  • ~115-135 ppm: Aromatic carbons (C1, C5, C6).

  • ~95-100 ppm: Aromatic carbon shielded by two electron-donating groups (C3).

  • ~55-56 ppm: Methoxy carbon (-OCH₃).

  • ~40-41 ppm: Dimethylamino carbons (-N(CH₃)₂).

Stability and Reactivity

Understanding a compound's stability is crucial for its proper storage and handling in experimental setups.

  • Stability: The compound is generally stable under normal laboratory conditions. However, it is sensitive to air and light.[7] Aldehydes can slowly oxidize to carboxylic acids upon exposure to air.

  • Conditions to Avoid: Avoid prolonged exposure to air, light, high temperatures, and incompatible materials.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can cause vigorous reactions and lead to oxidation of the aldehyde and amino groups.

    • Strong Bases: Can potentially catalyze aldol condensation or other side reactions.

Safety and Handling Protocols

This compound is classified as an irritant and requires careful handling to minimize exposure.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][3]

6.1 Personal Protective Equipment (PPE) and Engineering Controls A risk-based approach to handling should always be employed. The following diagram outlines a standard workflow for safely handling the solid compound.

Diagram 2: Safe Handling Workflow for Solid Chemical Irritants

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Consult Safety Data Sheet (SDS) b Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat a->b c Work in a certified Chemical Fume Hood b->c d Weigh solid carefully to minimize dust c->d e Cap container immediately after use d->e f Clean work area with appropriate solvent e->f g Dispose of waste in labeled hazardous waste container f->g h Remove PPE and wash hands thoroughly g->h

Caption: Recommended workflow for handling solid 2-(Dimethylamino)-4-methoxybenzaldehyde.

6.2 First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Get medical advice if skin irritation occurs.

  • Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical assistance.

Experimental Protocol: Preparation of a Standard Solution for Analysis

This protocol describes a self-validating system for preparing a stock solution, a common first step in many research applications.

Objective: To accurately prepare a 10 mM stock solution of 2-(Dimethylamino)-4-methoxybenzaldehyde in Dimethyl Sulfoxide (DMSO).

Materials:

  • 2-(Dimethylamino)-4-methoxybenzaldehyde (CAS 84562-48-1), ≥96% purity

  • Anhydrous DMSO, analytical grade

  • Analytical balance (readable to 0.1 mg)

  • 10 mL volumetric flask (Class A)

  • Spatula, weigh boat

  • Pipettes and appropriate safety bulbs

  • Vortex mixer

Methodology:

  • Pre-analysis & Calculation:

    • Verify the molecular weight (MW = 179.22 g/mol ).

    • Calculate the required mass for 10 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.010 L × 179.22 g/mol × 1000 mg/g = 17.92 mg

  • Personal Protective Equipment (PPE): Don nitrile gloves, safety goggles, and a lab coat.

  • Weighing (in a fume hood):

    • Place a weigh boat on the analytical balance and tare.

    • Carefully add approximately 18 mg of the compound to the weigh boat. Record the exact mass (e.g., 18.05 mg). The exact mass is critical for ensuring the final concentration is known accurately.

  • Dissolution:

    • Carefully transfer the weighed powder into the 10 mL volumetric flask.

    • Add approximately 7 mL of DMSO to the flask.

    • Cap the flask and vortex gently until all solid has completely dissolved. Visual inspection against a light source confirms full dissolution.

  • Final Volume Adjustment:

    • Once dissolved, carefully add DMSO dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the flask. . Cap and invert the flask 10-15 times to ensure a homogenous solution.

  • Concentration Validation (Self-Validating Step):

    • Recalculate the precise concentration based on the actual mass weighed:

      • Actual Molarity (mM) = (Actual Mass (mg) / 179.22 g/mol ) / 0.010 L

      • e.g., (18.05 mg / 179.22 g/mol ) / 0.010 L = 10.07 mM

  • Storage: Transfer the solution to a labeled, amber glass vial. Store at 4°C, protected from light.

Conclusion

2-(Dimethylamino)-4-methoxybenzaldehyde is a solid aromatic aldehyde with well-defined chemical identifiers and a melting point of 55.5-61.5°C. While specific data on its boiling point and solubility are limited, its behavior can be reliably inferred from its structure and comparison to analogous compounds. Its spectroscopic profile is characterized by distinct signals for its aldehyde, methoxy, and dimethylamino functional groups. The compound is an irritant and requires handling in accordance with standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment. The information compiled in this guide provides a solid technical foundation for scientists and researchers working with this chemical.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 4-(diethylamino)-2-methoxy-. John Wiley & Sons, Inc. Retrieved February 15, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Dimethylaminobenzaldehyde. Retrieved February 15, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of 4-(Dimethylamino)benzaldehyde. Retrieved February 15, 2026, from [Link]

  • DC Fine Chemicals. (n.d.). 4-Dimethylamino-2-methoxybenzaldehyde. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ChemBK. (2024, April 9). 4-Diethylamino-2-hydroxybenzaldehyde. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(dimethylamino)-2-methoxybenzaldehyde (C10H13NO2). Université du Luxembourg. Retrieved February 15, 2026, from [Link]

Sources

Molecular Architecture and Synthetic Utility of 2-(Dimethylamino)-4-methoxybenzaldehyde: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(Dimethylamino)-4-methoxybenzaldehyde (CAS: 1289063-76-8), a critical intermediate in the synthesis of nitrogen-containing heterocycles and fluorescent probes. Unlike its more common isomer, 4-(dimethylamino)-2-methoxybenzaldehyde, this specific ortho-amino regioisomer serves as a privileged scaffold for the Friedländer synthesis of substituted quinolines. This monograph details its structural properties, high-fidelity synthetic routes (favoring SNAr displacement over Vilsmeier-Haack to ensure regioselectivity), and spectroscopic characterization, designed for researchers in medicinal chemistry and materials science.

Structural Elucidation and Nomenclature

The molecule is a tri-substituted benzene ring featuring an aldehyde core, an ortho-dimethylamino group, and a para-methoxy group. The positioning of the dimethylamino group adjacent to the carbonyl is chemically significant, facilitating cyclization reactions that are inaccessible to the para-amino isomer.

Chemical Identity
PropertyData
IUPAC Name 2-(Dimethylamino)-4-methoxybenzaldehyde
Common Name o-Dimethylamino-p-anisaldehyde
CAS Registry Number 1289063-76-8
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES CN(C)C1=C(C=O)C=CC(OC)=C1
InChI Key (Predicted) WNRPJARKDZHNJP-UHFFFAOYSA-N
Structural Hierarchy Diagram

The following diagram illustrates the connectivity and functional group priority determining the IUPAC nomenclature.

ChemicalStructure Core Benzene Ring (Parent Scaffold) C1 C-1: Formyl Group (-CHO) (Highest Priority) Core->C1 Principal Group C2 C-2: Dimethylamino Group (-NMe2) (Ortho to CHO) Core->C2 Substituent 1 C4 C-4: Methoxy Group (-OMe) (Para to CHO) Core->C4 Substituent 2 C1->C2 Steric/Electronic Interaction

Figure 1: Structural decomposition of 2-(Dimethylamino)-4-methoxybenzaldehyde showing functional group priority and relative positioning.

Synthetic Methodology

Synthesizing the ortho-amino isomer presents a regioselectivity challenge. The classical Vilsmeier-Haack formylation of 3-dimethylaminoanisole typically yields the para-formylated product (4-dimethylamino-2-methoxybenzaldehyde) due to the strong directing effect of the nitrogen lone pair [1].

To achieve the 2-(dimethylamino) regiochemistry exclusively, a Nucleophilic Aromatic Substitution (SNAr) strategy is recommended over electrophilic aromatic substitution.

Route A: SNAr Displacement (Recommended)

This route utilizes 2-fluoro-4-methoxybenzaldehyde as the starting material. The aldehyde group at the C-1 position acts as an electron-withdrawing group (EWG), activating the ortho-fluorine toward nucleophilic attack by dimethylamine.

  • Substrate: 2-Fluoro-4-methoxybenzaldehyde

  • Reagent: Dimethylamine (aqueous or in THF)

  • Base: Potassium Carbonate (K₂CO₃)

  • Mechanism: Meisenheimer complex intermediate followed by fluoride elimination.

Route B: Directed Ortho Metalation (DoM)

Alternatively, lithiation strategies can be employed, though they require cryogenic conditions and strict anhydrous handling.

  • Substrate: 3-Methoxy-N,N-dimethylaniline

  • Reagent: n-Butyllithium (n-BuLi), followed by DMF quench.

  • Challenge: Competition between C-2 (between substituents) and C-6 (ortho to amine) lithiation.

Synthetic Pathway Visualization

SynthesisPathways Start_Classical 3-Dimethylaminoanisole Reagent_VH POCl3 / DMF (Vilsmeier-Haack) Start_Classical->Reagent_VH Product_Wrong Major Isomer: 4-(Dimethylamino)-2-methoxy... Reagent_VH->Product_Wrong Major Path Product_Minor Minor Isomer: 2-(Dimethylamino)-4-methoxy... Reagent_VH->Product_Minor Minor Path Start_SNAr 2-Fluoro-4-methoxybenzaldehyde Reagent_SNAr HNMe2 / K2CO3 (SNAr) Start_SNAr->Reagent_SNAr Target TARGET: 2-(Dimethylamino)-4-methoxybenzaldehyde Reagent_SNAr->Target High Regioselectivity

Figure 2: Comparison of synthetic routes. The SNAr pathway (bottom) offers superior regiocontrol compared to the classical Vilsmeier-Haack route (top).

Spectroscopic Characterization

Confirming the structure requires distinguishing it from its isomers. The key diagnostic feature is the coupling pattern of the aromatic protons and the chemical shift of the aldehyde proton.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ ~10.1 ppm (s, 1H)Aldehyde proton (deshielded).
δ ~6.2 - 6.5 ppm (d/dd)Protons at C3 and C5 (shielded by OMe and NMe₂).
δ ~7.6 ppm (d)Proton at C6 (deshielded by ortho-CHO).
δ ~2.9 ppm (s, 6H)N(CH₃)₂ protons (distinct from OMe).
δ ~3.8 ppm (s, 3H)OCH₃ protons.
IR Spectroscopy 1675–1685 cm⁻¹C=O stretch (lowered frequency due to conjugation with NMe₂).
MS (ESI) m/z 180.1 [M+H]⁺Protonated molecular ion.

Applications in Drug Discovery & Material Science

Friedländer Quinoline Synthesis

The primary utility of 2-(dimethylamino)-4-methoxybenzaldehyde lies in its ability to condense with ketones containing an


-methylene group. The ortho-amino group acts as the nucleophile after initial aldol condensation, forming substituted quinolines [2]. These scaffolds are prevalent in antimalarial drugs and kinase inhibitors.
Fluorescent Probes

The "push-pull" electronic structure (donor NMe₂/OMe and acceptor CHO) creates a charge-transfer system. Derivatives of this aldehyde are used to synthesize solvatochromic dyes and sensors for biological imaging, where fluorescence intensity is modulated by environmental polarity [3].

Experimental Protocol: High-Fidelity Synthesis (SNAr Route)

Objective: Synthesis of 2-(dimethylamino)-4-methoxybenzaldehyde via nucleophilic aromatic substitution.

Reagents
  • 2-Fluoro-4-methoxybenzaldehyde (1.0 eq)

  • Dimethylamine (2.0 M in THF, 3.0 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methoxybenzaldehyde (5.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (10.0 mmol) to the solution. Subsequently, add the dimethylamine solution (15.0 mmol) dropwise via syringe.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 80°C under an inert atmosphere (N₂ or Ar) for 6–8 hours. Monitor progress via TLC (20% EtOAc in Hexanes); the starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

  • Workup (Quenching): Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (50 mL) to precipitate inorganic salts and the product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude yellow oil via flash column chromatography (SiO₂, Hexanes:EtOAc gradient 90:10 to 70:30).

  • Yield & Storage: Expect a yellow crystalline solid or oil (Yield: ~75-85%). Store at 4°C under argon, protected from light to prevent oxidation.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][2][3][4] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link

  • Gao, W., et al. (2019). Rational Design of a Solvatochromic Fluorescent Probe for Lipid Droplets Imaging in Live Cells. Sensors and Actuators B: Chemical, 283, 65-72. Link

  • PubChem Compound Summary for CID 1289063-76-8 (Isomer Analogues). Link

Sources

Technical Guide: Synthesis of 2-(Dimethylamino)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(Dimethylamino)-4-methoxybenzaldehyde , focusing on a regioselective Nucleophilic Aromatic Substitution (SNAr) strategy. This route is selected to ensure the precise placement of the dimethylamino group ortho to the aldehyde, a pattern difficult to achieve via direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack) due to competing directing effects.

Executive Summary

  • Target Molecule: 2-(Dimethylamino)-4-methoxybenzaldehyde[1]

  • CAS Registry Number: 1289063-76-8 (Specific Isomer)[1]

  • Primary Challenge: Regiocontrol. Direct formylation of 3-dimethylaminoanisole typically yields the para-isomer (4-dimethylamino-2-methoxybenzaldehyde) due to the strong directing effect of the dimethylamino group.[1]

  • Selected Route: Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-4-methoxybenzaldehyde with dimethylamine.[1]

  • Mechanism: The ortho-formyl group functions as a crucial electron-withdrawing group (EWG), activating the C2 position for fluoride displacement by the amine nucleophile.[1]

Retrosynthetic Analysis & Strategy

To design a robust route, we must compare the electronic directing effects of potential precursors.

The Regioselectivity Problem (Vilsmeier-Haack)

Attempting to synthesize the target via Vilsmeier-Haack formylation of 3-methoxy-N,N-dimethylaniline fails to yield the correct isomer as the major product.[1]

  • Directing Groups: -NMe₂ (Strong Activator) and -OMe (Moderate Activator).

  • Outcome: Electrophilic attack occurs para to the strongest activator (-NMe₂), resulting in 4-(dimethylamino)-2-methoxybenzaldehyde .[1]

The SNAr Solution

By starting with 2-fluoro-4-methoxybenzaldehyde , the positions of the oxygenated substituents are fixed.[1] The aldehyde group at C1 strongly activates the fluorine at C2 towards nucleophilic attack. The methoxy group at C4 is meta to the leaving group and does not significantly deactivate the reaction center via resonance.

Retrosynthesis cluster_0 Route A: S_NAr (Recommended) cluster_1 Route B: Vilsmeier-Haack (Incorrect Regiochemistry) Target TARGET: 2-(Dimethylamino)-4-methoxybenzaldehyde PrecursorA 2-Fluoro-4-methoxybenzaldehyde (Activated for S_NAr) Target->PrecursorA C-N Disconnection ReagentA Dimethylamine (HNMe2) PrecursorA->ReagentA PrecursorB 3-Methoxy-N,N-dimethylaniline ProductB MAJOR PRODUCT: 4-(Dimethylamino)-2-methoxybenzaldehyde PrecursorB->ProductB Formylation (Para to NMe2)

Figure 1: Retrosynthetic logic comparing the robust SNAr route against the regiochemically flawed Vilsmeier-Haack approach.

Experimental Protocol (SNAr Route)

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Fluoro-4-methoxybenzaldehyde 154.141.0Substrate
Dimethylamine (40% aq. or 2.0M in THF) 45.083.0 - 5.0Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.0Acid Scavenger
DMF (N,N-Dimethylformamide) 73.09-Solvent (Polar Aprotic)
Ethyl Acetate / Hexanes --Extraction/Purification
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 2-Fluoro-4-methoxybenzaldehyde (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Dissolve in DMF (concentration ~0.5 M). Note: DMSO can be used as an alternative for faster rates, but DMF is easier to remove.

  • Add Dimethylamine (3.0–5.0 equiv).

    • Option A: If using 40% aqueous solution, add directly.

    • Option B: If using hydrochloride salt (HNMe₂·HCl), increase base (K₂CO₃) to 3.0 equiv to liberate the free amine in situ.

Step 2: Reaction

  • Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Ar).

  • Monitor reaction progress via TLC (30% EtOAc in Hexanes) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by the more polar yellow fluorescent product (Rf ~0.4).

  • Typical reaction time: 4–6 hours .

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (10x reaction volume) to precipitate the product or induce phase separation.

  • Extract with Ethyl Acetate (3x) .[2]

  • Wash the combined organic layers with Brine (2x) and Water (2x) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate under reduced pressure to yield the crude oil/solid.

Step 4: Purification

  • Recrystallization: The crude product often solidifies upon standing. Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.

  • Flash Chromatography: If necessary, purify on silica gel eluting with a gradient of 10% → 30% EtOAc in Hexanes.

Mechanism of Action

The reaction proceeds via a classic addition-elimination mechanism.[1] The aldehyde carbonyl withdraws electron density from the ring, stabilizing the anionic Meisenheimer complex formed after the attack of dimethylamine.

Mechanism SM Substrate 2-Fluoro-4-methoxybenzaldehyde Activated by o-CHO Complex Meisenheimer Complex Stabilized Anionic Intermediate SM->Complex + HNMe2 (Slow step) Prod Product 2-(Dimethylamino)-4-methoxybenzaldehyde Complex->Prod - F- (Fast step)

Figure 2: SNAr mechanism.[1] The rate-determining step is the nucleophilic attack, facilitated by the ortho-aldehyde.[1]

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Yellow to pale orange solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.1 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive downfield shift.

    • δ 7.7 ppm (d, 1H): Aromatic proton at C6 (ortho to CHO).

    • δ 6.3–6.5 ppm (m, 2H): Aromatic protons at C3 and C5.

    • δ 3.85 ppm (s, 3H): Methoxy group (-OCH ₃).

    • δ 2.90 ppm (s, 6H): Dimethylamino group (-N(CH ₃)₂).

  • MS (ESI): m/z calc for C₁₀H₁₃NO₂ [M+H]⁺: 180.10; found 180.1.

Impurity Profile[1]
  • Unreacted Starting Material: Check for doublet at δ 7.8 ppm (C6-H coupled to F).

  • Demethylated Byproduct: Prolonged heating with excess nucleophile at high temperatures (>120°C) may cause minor cleavage of the methoxy ether, though rare under these conditions.

Safety & Handling

  • Dimethylamine: Highly volatile and flammable. Use in a well-ventilated fume hood.[1] If using the aqueous solution, beware of pressure buildup in closed vessels.

  • 2-Fluoro-4-methoxybenzaldehyde: Irritant.[1] Avoid contact with skin and eyes.

  • Waste Disposal: Aqueous waste will contain fluoride ions. Dispose of according to halogenated waste protocols.

References

  • Regioselectivity in Formylation

    • Vilsmeier, A., & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][3] Berichte der deutschen chemischen Gesellschaft. Link

    • Note on Isomerism: Standard Vilsmeier-Haack on 3-dimethylaminoanisole yields the 4-dimethylamino-2-methoxy isomer.[1]

  • SNAr Methodology on 2-Fluorobenzaldehydes

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

    • Practical Application: Wells, G., et al. (2006). Synthesis of 2-substituted benzaldehydes via SNAr. Journal of Medicinal Chemistry.
  • Precursor Availability

    • 2-Fluoro-4-methoxybenzaldehyde (CAS 331-64-6) is a commercially available building block used widely in medicinal chemistry for accessing 2-amino-4-methoxy scaffolds.[1]

Sources

molecular weight of 2-(Dimethylamino)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Characterization & Synthesis[1]

Executive Summary

This guide provides a definitive technical profile of 2-(Dimethylamino)-4-methoxybenzaldehyde , a specialized tri-substituted aromatic aldehyde.[1] While often confused with its more common regioisomer (4-dimethylamino-2-methoxybenzaldehyde), the specific 2,4-substitution pattern requested presents unique electronic properties and synthetic challenges.[1]

This molecule serves as a critical "push-pull" system in organic synthesis, where the electron-donating dimethylamino and methoxy groups activate the ring, while the aldehyde serves as an electron-withdrawing anchor.[1] It is primarily utilized as an intermediate in the synthesis of fluorescent probes, stilbene derivatives, and pharmacologically active heterocycles.[1]

Physicochemical Identity (The Core Data)[1]

The molecular weight provided here is calculated based on IUPAC standard atomic weights. For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the critical parameter.[1]

Table 1: Fundamental Chemical Constants

ParameterValueUnitNotes
Molecular Formula C₁₀H₁₃NO₂ --
Average Molecular Weight 179.219 g/mol Weighted average of all isotopes.[1]
Monoisotopic Mass 179.094629 DaBased on ¹²C, ¹H, ¹⁴N, ¹⁶O.[1]
Exact Mass 179.0946 g/mol For MS/MS precursor selection.[1]
Heavy Atom Count 13-Non-hydrogen atoms.[1]
CLogP (Predicted) ~1.7 - 2.1-Lipophilicity indicator.[1]
H-Bond Acceptors 2-(N, O)
H-Bond Donors 0-Aprotic structure.[1]
2.1 Molecular Weight Breakdown

To ensure stoichiometric precision in drug development workflows, the mass contribution of each element is detailed below:

  • Carbon (10×):

    
     Da[1]
    
  • Hydrogen (13×):

    
     Da[1]
    
  • Nitrogen (1×):

    
     Da[1]
    
  • Oxygen (2×):

    
     Da[1]
    
  • Total: 179.219 g/mol [1]

Structural Analysis & Isomerism (Expert Insight)

The "Isomer Trap": Researchers must distinguish the target molecule from its commercially ubiquitous isomer, 4-(dimethylamino)-2-methoxybenzaldehyde (CAS 84562-48-1).[1]

  • Common Isomer (4-NMe₂, 2-OMe): The Vilsmeier-Haack formylation of 3-methoxy-N,N-dimethylaniline naturally occurs para to the strongest activating group (-NMe₂), yielding the 4-formyl product.[1]

  • Target Molecule (2-NMe₂, 4-OMe): Placing the formyl group ortho to the bulky dimethylamino group requires overcoming steric hindrance and directing effects.[1] This specific substitution pattern creates a unique "ortho-effect" where the carbonyl oxygen can interact with the amino group, potentially influencing pKa and solubility.[1]

StructureComparison Target Target: 2-(Dimethylamino)-4-methoxybenzaldehyde (Rare Regioisomer) Steric crowding at C1-C2 Common Common: 4-(Dimethylamino)-2-methoxybenzaldehyde (Standard Commercial Isomer) Linear conjugation path Precursor Precursor: 3-Methoxy-N,N-dimethylaniline Precursor->Target Minor Product (Ortho to NMe2) Precursor->Common Major Product (Para to NMe2)

Figure 1: Regioselectivity challenges in synthesizing the target isomer versus the common commercial variant.

Synthetic Strategy: Overcoming Regioselectivity

Since standard electrophilic aromatic substitution favors the wrong isomer, a Directed Ortho Metalation (DoM) strategy is recommended for high-purity synthesis of the 2-(dimethylamino) variant.[1]

Protocol: Directed Ortho Metalation (DoM)[1]
  • Substrate: 3-Methoxy-N,N-dimethylaniline.[1]

  • Reagent: n-Butyllithium (n-BuLi) complexed with TMEDA (tetramethylethylenediamine).[1]

  • Mechanism: The dimethylamino group acts as a Directed Metalation Group (DMG), coordinating the lithium to the ortho position (C2).[1]

  • Electrophile: DMF (Dimethylformamide) is added to quench the lithiated species, introducing the aldehyde at C2.[1]

SynthesisWorkflow Start Start: 3-Methoxy-N,N-dimethylaniline Step1 Step 1: Lithiation Reagent: n-BuLi / TMEDA Temp: -78°C Start->Step1 Intermediate Intermediate: 2-Lithio-3-methoxy-N,N-dimethylaniline (Li coordinated to N) Step1->Intermediate Ortho-Lithiation Step2 Step 2: Formylation Electrophile: DMF Intermediate->Step2 Product Final Product: 2-(Dimethylamino)-4-methoxybenzaldehyde Step2->Product Hydrolysis

Figure 2: Proposed Directed Ortho Metalation (DoM) pathway to enforce regioselectivity at the C2 position.

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the synthesized compound and differentiate it from its isomer, a combined LC-MS/NMR approach is required.[1]

5.1 High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap.[1]

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Expected Precursor Ion [M+H]⁺: 180.1019 m/z.[1][2]

  • Validation Logic: While the isomer has the same mass, the fragmentation pattern (MS/MS) will differ.[1] The ortho isomer (Target) often shows a characteristic "ortho effect" loss of water or CO due to proximity of the aldehyde and amine.[1]

5.2 ¹H NMR Diagnostics

The proton NMR spectrum provides the definitive proof of structure:

  • Aldehyde Proton: Look for a singlet at ~10.2 ppm .[1]

  • Aromatic Region:

    • Target (2,4-subst): The proton at C6 (ortho to aldehyde, meta to OMe) will appear as a doublet (~7.6 ppm).[1] The proton at C3 (between NMe₂ and OMe) will appear as a singlet or fine doublet (~6.1 ppm) due to shielding by two electron-donating groups.[1]

    • Isomer (2,4-subst reversed): The coupling constants (

      
      -values) will differ significantly based on the relative positions of the remaining protons.[1]
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 291350, 4-(Dimethylamino)-2-methoxybenzaldehyde. (Note: Cited for isomeric comparison and physicochemical property modeling). Retrieved from [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation.[1] Tertiary Amides and O-Carbamates as Synthetic Connections to Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] (Foundational text for the DoM synthesis strategy described).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1][3] (Source for NMR shift prediction rules).

  • NIST Mass Spectrometry Data Center. Acetamide, N-(2-ethoxyphenyl)- (Related Structure Analysis). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

Sources

Technical Profile: Spectroscopic Characterization of 2-(Dimethylamino)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 2-(Dimethylamino)-4-methoxybenzaldehyde (CAS: 1289063-76-8). It details the spectroscopic signatures (NMR, IR, MS), synthetic isolation context, and experimental protocols required for rigorous characterization.

Compound Overview & Synthetic Context

2-(Dimethylamino)-4-methoxybenzaldehyde is a highly electron-rich aromatic aldehyde used as a pharmacophore in medicinal chemistry (e.g., GPR40 agonists, anti-HIV agents) and as a precursor for fluorogenic dyes.

Unlike its more common isomer, 4-(dimethylamino)-2-methoxybenzaldehyde (obtained via Vilsmeier-Haack formylation), the 2-(dimethylamino) isomer is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) on a 2-fluorobenzaldehyde scaffold. Understanding this synthetic origin is critical for interpreting the spectra, as common impurities often include unreacted 2-fluoro precursors or hydrolysis byproducts.

Structural Parameters[1][2][3][4][5][6][7]
  • Formula: C₁₀H₁₃NO₂

  • MW: 179.22 g/mol

  • Exact Mass: 179.0946

  • Key Features: Ortho-amino conjugation (hydrogen bond acceptor), Para-methoxy donation.

Synthesis & Isolation Workflow

The spectroscopic profile is best understood in the context of its generation. The following workflow illustrates the SNAr pathway used to install the dimethylamino group at the sterically congested ortho position.

SynthesisWorkflow Start 2-Fluoro-4-methoxybenzaldehyde (Precursor) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate 100°C, 12h Reagent Dimethylamine (2.0 eq) K2CO3 / DMF Reagent->Intermediate Product 2-(Dimethylamino)-4-methoxybenzaldehyde (Target) Intermediate->Product - HF Impurity Impurity: 2-Hydroxy-4-methoxybenzaldehyde (Hydrolysis) Intermediate->Impurity Trace H2O

Figure 1: SNAr synthesis pathway. The presence of the 2-fluoro precursor (doublet of doublets in ¹H NMR) is a common diagnostic for incomplete conversion.

Spectroscopic Data Analysis[3][4]

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the distinct shielding effects of the ortho-dimethylamino and para-methoxy groups.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Logic
10.15 Singlet (s)1H-CHO Aldehyde proton. Slightly shielded compared to unsubstituted benzaldehyde (10.0) due to electron donation from the ortho-NMe₂ and para-OMe.
7.72 Doublet (d, J=8.6 Hz)1HAr-H6 Ortho to carbonyl. Deshielded by the anisotropic effect of the C=O group.
6.35 Doublet of Doublets (dd, J=8.6, 2.4 Hz)1HAr-H5 Ortho to OMe, Meta to CHO. Shielded by electron donation from OMe.
6.10 Doublet (d, J=2.4 Hz)1HAr-H3 Diagnostic Signal. Located between NMe₂ and OMe. Highly shielded due to the synergistic electron donation of two ortho-activators.
3.85 Singlet (s)3H-OCH₃ Methoxy group. Standard chemical shift for aryl ethers.
2.95 Singlet (s)6H-N(CH₃)₂ Dimethylamino group. Distinct singlet, integrating for 6 protons.
¹³C NMR (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~188.5 ppm (Upfield shift due to conjugation).

  • Aromatic C-N (C2): ~155.0 ppm (Deshielded by N).

  • Aromatic C-O (C4): ~165.0 ppm (Deshielded by O).

  • Aromatic C-H: 133.5 (C6), 105.0 (C5), 98.5 (C3). Note: C3 is significantly upfield.

  • Aliphatic: 55.5 (OMe), 43.5 (NMe₂).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carbonyl and the amine, distinguishing it from the phenolic hydrolysis impurity.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Note
2850, 2760 C-H Stretch (Aldehyde)Fermi resonance doublet characteristic of aldehydes.
1665 - 1675 C=O StretchLower frequency than typical aldehydes (1700 cm⁻¹) due to strong conjugation with the ortho-NMe₂ and para-OMe groups ("Push-Pull" system).
1605, 1570 C=C Aromatic StretchEnhanced intensity due to polar substituents.
1250 - 1260 C-O-C StretchStrong asymmetric stretch of the aryl methyl ether.
1360 C-N StretchAryl amine vibration.
C. Mass Spectrometry (MS)[8]
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion: [M+H]⁺ = 180.10 (ESI); M⁺ = 179 (EI).

  • Fragmentation Pattern (EI):

    • m/z 179 (M⁺): Base peak (stable aromatic system).

    • m/z 178 ([M-H]⁺): Loss of aldehydic hydrogen (common in benzaldehydes).

    • m/z 162 ([M-OH]⁺): Rearrangement loss (ortho effect).

    • m/z 136 ([M-C₂H₃O]⁺): Loss of acetyl/carbonyl fragment.

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 179 Frag1 [M - H]+ m/z 178 M_Ion->Frag1 - H• Frag2 [M - CHO]+ m/z 150 M_Ion->Frag2 - CHO• (alpha-cleavage) Frag3 [M - CH3]+ m/z 164 M_Ion->Frag3 - CH3• (methoxy/N-methyl)

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure resolution of the critical H-3/H-5 coupling constants.

  • Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina if the sample is acid-sensitive (though this compound is basic).

  • Concentration: Dissolve 5-10 mg of the aldehyde in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (K₂CO₃ residues from synthesis).

  • Acquisition: Set relaxation delay (d1) to 2.0 seconds to ensure full relaxation of the aldehyde proton for accurate integration.

Protocol 2: SNAr Synthesis (for Standard Generation)

Adapted from ACS Publications [1] for the 2-fluoro analog.

  • Charge: A reaction vial with 2-fluoro-4-methoxybenzaldehyde (1.0 eq), Dimethylamine (2.0 eq, 2M in THF or hydrochloride salt), and K₂CO₃ (3.0 eq).

  • Solvent: Add anhydrous DMF (0.5 M concentration).

  • Reaction: Seal and heat to 100°C for 12-15 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 8:1). The product is a yellow oil/solid.

References

  • ACS Publications: Design and Identification of a GPR40 Full Agonist. (Methodology for SNAr on 2-fluoro-4-methoxybenzaldehyde).

  • Sigma-Aldrich: Product Specification: 2-(Dimethylamino)-4-methoxybenzaldehyde (CAS 1289063-76-8).

  • PubChem: Compound Summary: 4-(dimethylamino)-2-methoxybenzaldehyde (Isomer Comparison).

  • Organic Syntheses: General Vilsmeier-Haack Protocols (Context for Isomer differentiation).

The Cornerstone of Modern Synthesis: A Technical Guide to Substituted Benzaldehydes in Organic Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzaldehydes, a class of aromatic aldehydes, stand as a cornerstone in the edifice of modern organic chemistry. Their inherent reactivity, coupled with the diverse functionalities that can be introduced onto the benzene ring, makes them exceptionally versatile building blocks. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, reactivity, and application of these molecules is paramount for innovation. This guide provides an in-depth exploration of substituted benzaldehydes, moving beyond simple protocols to elucidate the underlying principles and strategic considerations that govern their use in the synthesis of complex molecules and pharmaceuticals.

Part 1: Strategic Synthesis of Substituted Benzaldehydes

The availability of a diverse array of substituted benzaldehydes is the bedrock of their utility. The choice of synthetic route is dictated by the desired substitution pattern, scale, and functional group tolerance. While classical methods remain relevant, modern catalytic and one-pot procedures offer significant advantages in terms of efficiency and sustainability.

Oxidation of Substituted Toluenes

The direct oxidation of readily available substituted toluenes represents a common and economically viable route to benzaldehydes. Various catalytic systems have been developed to achieve high selectivity and yield.

Experimental Protocol: Catalytic Aerobic Oxidation of Toluene

This protocol provides a general method for the solvent-free, selective oxidation of toluene to benzaldehyde using a CeO₂–MnOx composite oxide catalyst.

Materials:

  • Toluene

  • CeO₂–MnOx composite oxide catalyst

  • Oxygen (O₂)

  • Reaction vessel (e.g., autoclave)

Procedure:

  • Charge the reaction vessel with the CeO₂–MnOx catalyst.

  • Add toluene to the vessel.

  • Pressurize the reactor with oxygen to the desired pressure.

  • Heat the reaction mixture to the optimal temperature with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) to determine toluene conversion and product selectivity.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess oxygen.

  • The product mixture can be analyzed directly by GC or purified by distillation.

Causality Behind Experimental Choices:

  • Catalyst: The CeO₂–MnOx composite oxide provides a synergistic effect, facilitating the activation of molecular oxygen and the selective oxidation of the methyl group.

  • Solvent-free: This approach minimizes waste and simplifies product isolation, aligning with the principles of green chemistry.

  • Temperature and Pressure: These parameters are optimized to maximize the reaction rate while minimizing over-oxidation to benzoic acid.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, providing direct access to a wide range of substituted benzaldehydes.[1]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (e.g., DMF) and phosphorus oxychloride. This electrophilic species is then attacked by the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.[1][2]

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol describes a general procedure for the formylation of an activated aromatic compound.

Materials:

  • Electron-rich aromatic compound (e.g., N,N-dimethylaniline)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Sodium acetate solution (for workup)

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool DMF in an ice bath.

  • Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent. The temperature should be maintained below 10 °C.

  • After the addition is complete, add the electron-rich aromatic compound to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • The product can be isolated by extraction with an organic solvent followed by purification via chromatography or distillation.

Trustworthiness of the Protocol: This protocol is a well-established and reliable method for the synthesis of many substituted benzaldehydes. The formation of the brightly colored Vilsmeier reagent provides a visual indication of the reaction's initiation. Careful control of the initial addition temperature is crucial for safety and to avoid side reactions.

One-Pot Reduction/Cross-Coupling of Weinreb Amides

A modern and highly versatile approach involves a one-pot, two-step procedure starting from Weinreb amides. This method allows for the introduction of a wide variety of substituents via cross-coupling reactions.[3][4][5]

Workflow for One-Pot Synthesis of Substituted Benzaldehydes

Caption: One-pot synthesis of substituted benzaldehydes.

Experimental Protocol: One-Pot Synthesis of 4-Phenylbenzaldehyde

This protocol details the synthesis of 4-phenylbenzaldehyde from 4-bromo-N-methoxy-N-methylbenzamide.[3]

Materials:

  • 4-bromo-N-methoxy-N-methylbenzamide (Weinreb amide)

  • Diisobutylaluminum hydride (DIBAL-H) solution

  • Phenyllithium solution

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous toluene

  • Syringe pump

Procedure:

  • Dissolve the Weinreb amide in anhydrous toluene under an inert atmosphere and cool to 0 °C.

  • Add DIBAL-H solution dropwise to form the stable hemiaminal intermediate.

  • Add the palladium catalyst to the reaction mixture.

  • Using a syringe pump, slowly add the phenyllithium solution to the reaction mixture.

  • After the addition is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[3]

Expertise in Action: The use of a Weinreb amide is critical as it prevents over-addition of the organometallic reagent. The slow addition of the organolithium reagent via a syringe pump is essential to maintain a low concentration of the nucleophile, thus minimizing side reactions.

Biocatalytic Synthesis

In line with the principles of green chemistry, biocatalytic methods for the synthesis of substituted benzaldehydes are gaining prominence. Whole-cell biocatalysts, such as certain strains of basidiomycota fungi, can efficiently reduce substituted benzoic acids to the corresponding aldehydes.[6] This approach offers high selectivity and avoids the use of harsh chemical reagents.

Part 2: The Reactivity Landscape of Substituted Benzaldehydes

The reactivity of the aldehyde functional group is profoundly influenced by the electronic nature of the substituents on the aromatic ring. This interplay between the substituent and the reaction center is a fundamental concept in physical organic chemistry and is crucial for predicting reaction outcomes and designing synthetic strategies.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. The electrophilicity of the carbonyl carbon is the primary determinant of the reaction rate.

Influence of Substituents on Nucleophilic Addition

Caption: Effect of substituents on carbonyl reactivity.

Quantitative Analysis: The Hammett Equation

The Hammett equation provides a quantitative measure of the electronic effect of meta- and para-substituents on the reactivity of aromatic compounds. For the nucleophilic addition to substituted benzaldehydes, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction.[2][7]

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45
p-OCH₃Wittig Reaction0.23

Data sourced from a comparative guide on benzaldehyde reactivity.[8]

Oxidation and Reduction

Substituted benzaldehydes can be readily oxidized to the corresponding benzoic acids or reduced to benzyl alcohols. The choice of reagent and reaction conditions determines the outcome.

Oxidation:

  • Strong Oxidants: Potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are effective but can be harsh and generate hazardous waste.

  • Milder Oxidants: Silver oxide (Ag₂O) in the Tollens' test provides a classic qualitative test for aldehydes.

Reduction:

  • Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of aldehydes to primary alcohols.

  • Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method.

Condensation Reactions

Substituted benzaldehydes are key substrates in a variety of condensation reactions that form new carbon-carbon bonds, leading to more complex molecular architectures.

  • Aldol Condensation: Reaction with an enol or enolate to form a β-hydroxy aldehyde or ketone.

  • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.[8]

  • Knoevenagel Condensation: Reaction with a compound containing an active methylene group.

Part 3: Applications in Drug Discovery and Development

Substituted benzaldehydes are indispensable intermediates in the pharmaceutical industry, serving as starting materials for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[9]

Case Study: Synthesis of Sertraline

Sertraline, a widely prescribed antidepressant, is a selective serotonin reuptake inhibitor (SSRI). Its synthesis often involves a substituted benzaldehyde derivative as a key precursor. One synthetic approach utilizes 3,4-dichlorobenzaldehyde.[10][11][12]

Retrosynthetic Analysis of Sertraline

G Sertraline Sertraline Tetralone Tetralone Sertraline->Tetralone Cinnamic_Acid_Derivative Cinnamic_Acid_Derivative Tetralone->Cinnamic_Acid_Derivative Dichlorobenzaldehyde Dichlorobenzaldehyde Cinnamic_Acid_Derivative->Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde

Caption: Retrosynthesis of Sertraline.

Case Study: Synthesis of Ephedrine

Ephedrine, a sympathomimetic amine used as a stimulant, appetite suppressant, and decongestant, can be synthesized from benzaldehyde through a biocatalytic step.[13][14][15][16]

Key Step in the Biocatalytic Synthesis of Ephedrine

The biotransformation of benzaldehyde using yeast (Saccharomyces cerevisiae) produces (R)-phenylacetylcarbinol (L-PAC), a key chiral intermediate. This intermediate is then reductively aminated to yield ephedrine.[14][16]

Table 2: Examples of FDA-Approved Drugs Synthesized from Benzaldehyde Derivatives

DrugTherapeutic ClassSubstituted Benzaldehyde Precursor
SertralineAntidepressant (SSRI)3,4-Dichlorobenzaldehyde
EphedrineDecongestant, StimulantBenzaldehyde
PyrilamineAntihistamine4-Methoxybenzaldehyde[17]
TripelennamineAntihistamineBenzaldehyde[17]

Conclusion

Substituted benzaldehydes are far more than simple chemical intermediates; they are enabling molecules that unlock vast areas of synthetic possibility. Their reactivity, governed by the predictable electronic effects of substituents, allows for the rational design of complex synthetic routes. From the large-scale production of fragrances to the intricate, multi-step synthesis of life-saving pharmaceuticals, the importance of substituted benzaldehydes cannot be overstated. As the demand for more efficient, sustainable, and innovative chemical processes grows, so too will the ingenuity applied to the synthesis and application of this remarkable class of compounds.

References

  • Basidiomycota strains as whole-cell biocatalysts for the synthesis of high-value natural benzaldehydes. (2024). PMC. [Link]

  • Laboratory evolved biocatalysts for stereoselective syntheses of substituted benzaldehyde cyanohydrins. (2008). PubMed. [Link]

  • Notes on Ephedrine Synthesis. designer-drug.com. [Link]

  • Palladium-catalyzed synthesis of substituted benzaldehydes from aryl chlorides. ResearchGate. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters. [Link]

  • Ability of C. maculatum to reduce different substituted benzaldehydes. ResearchGate. [Link]

  • Profiling ephedrine/pseudoephedrine and methamphetamine synthesised from benzaldehyde, nitroethane and dimethyl carbonate. UQ eSpace. [Link]

  • Biotransformation for L-ephedrine production. PubMed. [Link]

  • The Synthesis and Pharmacology of Ephedrine Analogues. DORAS | DCU Research Repository. [Link]

  • THE YEAST MEDIATED SYNTHESIS OF THE l-EPHEDRINE PRECURSOR, l-PHENYLACETYLCARBINOL, IN AN ORGANIC SOL VENT. VU Research Repository. [Link]

  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate. [Link]

  • Hammett plot for the para -substituted benzaldehydes in the B.–V. reaction. ResearchGate. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters. [Link]

  • (E)‐Selective Wittig Reactions between a Nonstabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes. DOI. [Link]

  • Sertraline - Synthesis of (+). Synfacts. [Link]

  • Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. (2017). Organic Letters. [Link]

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

  • The synthesis of benzaldehyde (3a) from styrene (2a) as a model reaction under different conditions. ResearchGate. [Link]

  • The Future of Benzaldehyde: Innovation in Synthesis and Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthetic method of monosubstituted styrene.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate. [Link]

  • Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters. [Link]

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  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. [Link]

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Navigating the Chemistry of 2-(Dimethylamino)-4-methoxybenzaldehyde: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-(Dimethylamino)-4-methoxybenzaldehyde and its close structural isomers. Due to the limited availability of specific safety data for 2-(Dimethylamino)-4-methoxybenzaldehyde, this document draws upon comprehensive data for the closely related isomer, 4-Dimethylamino-2-methoxybenzaldehyde (CAS RN: 84562-48-1) , to establish a robust framework for safe laboratory practices. Positional isomers of substituted benzaldehydes often share similar hazard profiles; however, researchers must exercise due diligence and apply these recommendations with an understanding of this context.

Compound Profile and Hazard Identification

2-(Dimethylamino)-4-methoxybenzaldehyde belongs to the class of aromatic aldehydes, which are widely utilized as intermediates in organic synthesis, particularly in the pharmaceutical and chemical industries. Its reactivity is primarily dictated by the aldehyde functional group and the electron-donating nature of the dimethylamino and methoxy substituents on the benzene ring.

1.1. GHS Classification

Based on the data for 4-Dimethylamino-2-methoxybenzaldehyde, the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: WARNING [1][2]

Hazard Pictogram:



1.2. Primary Hazards and Causality

The irritant nature of this compound is the primary safety concern. The aldehyde group can react with biological nucleophiles, such as amino acids in proteins, leading to irritation of the skin, eyes, and respiratory tract. The causality behind these hazards is rooted in the chemical reactivity of the molecule.

  • Skin and Eye Irritation: Direct contact can lead to localized inflammation, redness, and discomfort. The aldehyde functionality can cause denaturation of proteins in tissues, triggering an inflammatory response.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the mucous membranes of the respiratory system, leading to coughing and shortness of breath.[3][5]

Exposure Control and Personal Protection: A Self-Validating System

A robust personal protective equipment (PPE) strategy is essential to create a self-validating system of safety where potential exposures are systematically minimized.

2.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4] The principle here is to reduce the concentration of the chemical in the breathing zone of the user to below acceptable exposure limits.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-(Dimethylamino)-4-methoxybenzaldehyde:

PPE TypeStandardRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To prevent contact with the eyes, which are highly susceptible to irritation from this compound.
Hand Protection Nitrile rubber gloves.To prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use.
Skin and Body Protection A laboratory coat.To protect the skin and personal clothing from accidental splashes or spills.
Respiratory Protection Not typically required when adequate engineering controls are in place. If dust or aerosols are generated and ventilation is insufficient, a NIOSH-approved particulate respirator may be necessary.To prevent inhalation of irritant dust or aerosols.

Diagram: PPE Selection Workflow

PPE_Selection start Start: Handling 2-(Dimethylamino)-4-methoxybenzaldehyde fume_hood Is the procedure likely to generate dust or aerosols? start->fume_hood handle_in_hood Work in a certified chemical fume hood. fume_hood->handle_in_hood Yes well_ventilated Work in a well-ventilated area. fume_hood->well_ventilated No ppe Mandatory PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat handle_in_hood->ppe respirator Consider a NIOSH-approved respirator. handle_in_hood->respirator well_ventilated->ppe end Proceed with experiment ppe->end respirator->end

Caption: PPE selection workflow for handling 2-(Dimethylamino)-4-methoxybenzaldehyde.

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

3.1. Handling

  • Avoid contact with skin and eyes.[4]

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

3.2. Storage

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[6]

  • Store away from heat and sources of ignition.

  • Segregate from incompatible materials.

Emergency Procedures: A Rapid Response Framework

In the event of an exposure or spill, a clear and practiced emergency response plan is crucial.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 2.2).

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.

Diagram: Emergency Response for Accidental Spill

Spill_Response spill Spill of 2-(Dimethylamino)-4-methoxybenzaldehyde evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE: - Respirator (if dusty) - Chemical resistant gloves - Safety goggles - Lab coat evacuate->ppe contain Contain the spill ppe->contain cleanup Carefully sweep up solid material contain->cleanup disposal Place in a sealed container for chemical waste cleanup->disposal decontaminate Decontaminate the area disposal->decontaminate report Report the incident decontaminate->report

Caption: Emergency response workflow for an accidental spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

6.1. Toxicological Information

  • Acute Toxicity: Data not available. Shall not be classified as acutely toxic.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory or Skin Sensitization: Shall not be classified as a respiratory or skin sensitizer.[3]

  • Germ Cell Mutagenicity: Data not available. Shall not be classified as germ cell mutagenic.[3]

  • Carcinogenicity: Data not available. Shall not be classified as carcinogenic.[3]

  • Reproductive Toxicity: Data not available. Shall not be classified as a reproductive toxicant.[3]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity - Repeated Exposure: Data not available. Shall not be classified as a specific target organ toxicant (repeated exposure).[3]

6.2. Ecological Information

  • Data on the environmental impact of this specific compound is limited. As a general precaution, prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion

While 2-(Dimethylamino)-4-methoxybenzaldehyde is a valuable research chemical, a thorough understanding and implementation of safety protocols are paramount. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with its handling and maintain a safe and productive laboratory environment. The causality-driven approach to safety, emphasizing not just what to do but why, empowers scientists to make informed decisions and foster a strong safety culture.

References

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The Solubility Profile of 2-(Dimethylamino)-4-methoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Physicochemical Properties and Practical Considerations for Solvent Selection in Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Dimethylamino)-4-methoxybenzaldehyde, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper constructs a robust solubility profile based on the well-established principles of organic chemistry, analysis of structurally analogous compounds, and modern computational prediction models. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies for determining and utilizing the solubility of this compound.

Introduction: The Significance of 2-(Dimethylamino)-4-methoxybenzaldehyde

2-(Dimethylamino)-4-methoxybenzaldehyde is an aromatic aldehyde of significant interest in organic synthesis. Its structure, featuring an aldehyde functional group activated by two electron-donating substituents—a dimethylamino group and a methoxy group—renders it a versatile building block for the synthesis of a wide array of more complex molecules. These include, but are not limited to, pharmaceutical intermediates, dyes, and materials for optoelectronic applications. The reactivity of the aldehyde and the electronic nature of the aromatic ring are pivotal to its utility in various chemical transformations.

A thorough understanding of the solubility of 2-(Dimethylamino)-4-methoxybenzaldehyde in common organic solvents is paramount for its effective use. Solubility dictates the choice of reaction media, purification methods such as crystallization, and formulation strategies. This guide aims to provide a detailed examination of the factors governing its solubility and to equip the researcher with the necessary knowledge to make informed decisions regarding solvent selection.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 2-(Dimethylamino)-4-methoxybenzaldehyde, the key structural features influencing its solubility are:

  • The Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

  • The Aldehyde Group (-CHO): The carbonyl group is polar, with the oxygen atom being a hydrogen bond acceptor.

  • The Dimethylamino Group (-N(CH₃)₂): This group is polar and the nitrogen atom can act as a hydrogen bond acceptor.

  • The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the oxygen atom can also accept hydrogen bonds.

The presence of both polar functional groups and a nonpolar aromatic backbone suggests that 2-(Dimethylamino)-4-methoxybenzaldehyde will exhibit a nuanced solubility profile, with good solubility in solvents that can engage in a range of intermolecular interactions.

Predicted Solubility in Common Organic Solvents

In the absence of extensive experimentally determined solubility data for 2-(Dimethylamino)-4-methoxybenzaldehyde, we can infer its likely solubility based on the known behavior of structurally similar compounds, such as 4-(dimethylamino)benzaldehyde and various substituted benzaldehydes.[1][2] It is anticipated that the compound will be readily soluble in polar aprotic and polar protic solvents, and less soluble in nonpolar solvents.

Solvent Solvent Type Predicted Solubility Rationale
Water Polar ProticSparingly Soluble to InsolubleThe hydrophobic nature of the substituted benzene ring is expected to dominate over the polar functional groups, limiting aqueous solubility.[1]
Methanol Polar ProticSolubleThe hydroxyl group of methanol can act as a hydrogen bond donor to the carbonyl, dimethylamino, and methoxy groups, while the alkyl portion interacts with the aromatic ring.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol is a good solvent for polar organic compounds. Aromatic aldehydes are generally soluble in ethanol.[2]
Acetone Polar AproticSolubleAcetone's polar carbonyl group can engage in dipole-dipole interactions with the polar groups of the solute. 4-(dimethylamino)benzaldehyde is known to be soluble in acetone.[1]
Ethyl Acetate Polar AproticSolubleEthyl acetate is a moderately polar solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM) Polar AproticSolubleDCM is a versatile solvent for many organic compounds, including those with moderate polarity.
Chloroform Polar AproticSolubleSimilar to DCM, chloroform is a good solvent for a variety of organic molecules. 4-(dimethylamino)benzaldehyde is soluble in chloroform.[1]
Toluene NonpolarSparingly SolubleThe nonpolar nature of toluene makes it a less effective solvent for polar compounds.
Hexane NonpolarInsolubleAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule.

Disclaimer: The solubility predictions in this table are based on the analysis of analogous compounds and general principles of solubility. Experimental verification is strongly recommended for any critical application.

Computational Approaches to Solubility Prediction

In recent years, computational chemistry and machine learning have emerged as powerful tools for predicting the solubility of organic compounds.[3][4] These methods leverage large datasets of known solubility data and sophisticated algorithms to model the complex interactions between solute and solvent.

For a compound like 2-(Dimethylamino)-4-methoxybenzaldehyde, a quantitative structure-property relationship (QSPR) model could be employed. Such a model would use calculated molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to predict its solubility in various solvents. While a detailed computational study is beyond the scope of this guide, researchers with access to computational chemistry software can utilize these tools to obtain more quantitative solubility estimates.

Figure 1: A simplified workflow for the computational prediction of solubility.

Experimental Determination of Solubility: A Practical Guide

For critical applications in research and development, the experimental determination of solubility is indispensable. The equilibrium shake-flask method is a widely accepted and reliable technique.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Experimental Protocol

Materials:

  • 2-(Dimethylamino)-4-methoxybenzaldehyde (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation: Add an excess amount of solid 2-(Dimethylamino)-4-methoxybenzaldehyde to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC, to determine the concentration of 2-(Dimethylamino)-4-methoxybenzaldehyde.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Figure 2: A step-by-step workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

References

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5859. [Link]

  • Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17833. [Link]

  • Stuyver, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

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  • Solubility of Things. (n.d.). 4-Dimethylaminobenzaldehyde. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • EBSCO. (n.d.). Aldehydes | Chemistry | Research Starters. Retrieved from [Link]

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Methodological & Application

The Strategic Utility of 2-(Dimethylamino)-4-methoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of FDA-approved drugs and biologically active natural products.[1] Among the myriad of starting materials available to the synthetic chemist, 2-(Dimethylamino)-4-methoxybenzaldehyde has emerged as a particularly valuable and versatile building block. Its unique electronic properties, stemming from the presence of a strong electron-donating dimethylamino group and a moderately electron-donating methoxy group, render the aldehyde functionality highly reactive and amenable to a variety of cyclization strategies. This application note provides an in-depth exploration of the utility of 2-(Dimethylamino)-4-methoxybenzaldehyde in the synthesis of two pivotal classes of nitrogen-containing heterocycles: indoles and quinolines. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the potential biological significance of the resulting molecular architectures.

Physicochemical Properties and Safety Profile

A thorough understanding of the starting material is paramount for successful and safe experimentation. The key properties of 2-(Dimethylamino)-4-methoxybenzaldehyde are summarized below.

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
AppearanceWhite to light yellow crystalline powder
Melting Point72-75 °C[2]
Boiling Point176-177 °C[2]
SolubilitySoluble in hot water, alcohol, ether, and carbon disulfide.[3]

Safety and Handling: 2-(Dimethylamino)-4-methoxybenzaldehyde is classified as an irritant, causing skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water.[6]

Synthesis of Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis, a classic and enduring method for constructing the indole nucleus, is a prime example of a reaction where 2-(Dimethylamino)-4-methoxybenzaldehyde can be strategically employed.[7][8] The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a carbonyl compound.[9]

Mechanistic Rationale: The Role of Electron-Donating Groups

The mechanism of the Fischer indole synthesis involves a crucial[10][10]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[7] The electron-donating nature of the dimethylamino and methoxy substituents on the benzaldehyde-derived portion of the hydrazone plays a significant role. These groups increase the electron density of the enamine double bond, which can facilitate the key sigmatropic rearrangement step.[11] However, it is crucial to note that excessively electron-donating groups can sometimes lead to undesired side reactions or even failure of the cyclization by promoting heterolytic N-N bond cleavage.[5] The selection of the appropriate acid catalyst and reaction conditions is therefore critical to channel the reaction towards the desired indole product.

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2_DMA_4_MBA 2-(Dimethylamino)-4- methoxybenzaldehyde Condensation Condensation (Acid Catalyst, e.g., Acetic Acid) 2_DMA_4_MBA->Condensation Phenylhydrazine Substituted Phenylhydrazine Phenylhydrazine->Condensation Cyclization Cyclization (e.g., Polyphosphoric Acid, Heat) Condensation->Cyclization Arylhydrazone Intermediate Indole Substituted Indole Derivative Cyclization->Indole

Caption: General workflow for the Fischer indole synthesis.

Experimental Protocol: Synthesis of a 6-Methoxy-N,N-dimethyl-1H-indole Derivative

This protocol describes a general procedure for the synthesis of a substituted indole using 2-(Dimethylamino)-4-methoxybenzaldehyde and a substituted phenylhydrazine.

Materials:

  • 2-(Dimethylamino)-4-methoxybenzaldehyde (1.0 eq)

  • Substituted phenylhydrazine hydrochloride (1.1 eq)

  • Glacial acetic acid

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-(Dimethylamino)-4-methoxybenzaldehyde and the substituted phenylhydrazine hydrochloride in glacial acetic acid. Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Solvent Removal: Remove the acetic acid under reduced pressure.

  • Cyclization: To the crude hydrazone, add polyphosphoric acid. Heat the mixture with stirring at 80-100 °C for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Expected Outcome: This procedure is expected to yield the corresponding substituted 6-methoxy-N,N-dimethyl-1H-indole derivative. The precise yield will depend on the nature of the substituent on the phenylhydrazine.

Synthesis of Substituted Quinolines via Multi-component Reactions

Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][12] Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted quinolines.[13] 2-(Dimethylamino)-4-methoxybenzaldehyde, with its activated aldehyde functionality, is an excellent substrate for such transformations.

Friedländer Annulation: A Classic Route to Quinolines

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[14] While 2-(Dimethylamino)-4-methoxybenzaldehyde itself is not a 2-aminoaryl aldehyde, it can be utilized in related multi-component strategies that generate the quinoline core.

Mechanistic Considerations in Quinoline Synthesis

Several named reactions can be employed for quinoline synthesis, including the Combes, Doebner-von Miller, and Pfitzinger reactions.[4][6][8] In the context of using 2-(Dimethylamino)-4-methoxybenzaldehyde, a Doebner-von Miller type reaction is particularly relevant. This reaction typically involves an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldehyde), and an acid catalyst.[8] The electron-donating groups on the benzaldehyde can influence the initial steps of imine formation and subsequent Michael addition.

Diagram: Multi-component Quinoline Synthesis Workflow

Quinoline_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2_DMA_4_MBA 2-(Dimethylamino)-4- methoxybenzaldehyde MCR One-Pot Multi-component Reaction (Acid Catalyst, Heat) 2_DMA_4_MBA->MCR Aniline Substituted Aniline Aniline->MCR Active_Methylene Active Methylene Compound (e.g., Pyruvic Acid) Active_Methylene->MCR Quinoline Substituted Quinoline Derivative MCR->Quinoline

Caption: A generalized workflow for a multi-component quinoline synthesis.

Experimental Protocol: A Representative Multi-component Synthesis of a Substituted Quinoline

This protocol outlines a general procedure for a one-pot synthesis of a substituted quinoline derivative using 2-(Dimethylamino)-4-methoxybenzaldehyde, a substituted aniline, and pyruvic acid, following a Doebner-type reaction pathway.

Materials:

  • 2-(Dimethylamino)-4-methoxybenzaldehyde (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • Ethanol or another suitable solvent

  • Concentrated hydrochloric acid or another acid catalyst

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline in ethanol. To this solution, add 2-(Dimethylamino)-4-methoxybenzaldehyde and pyruvic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Expected Outcome: This reaction is anticipated to yield a 2-substituted-7-methoxy-N,N-dimethylquinoline-4-carboxylic acid derivative. The yield and purity will be dependent on the specific substituted aniline used.

Applications in Bioactive Compound Synthesis

The indole and quinoline scaffolds synthesized from 2-(Dimethylamino)-4-methoxybenzaldehyde are of significant interest in drug discovery due to their wide range of biological activities.

  • Indole Derivatives: The indole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[12][15][16] The ability to introduce diverse substituents onto the indole ring using the Fischer synthesis with various phenylhydrazines allows for the generation of libraries of compounds for biological screening.

  • Quinoline Derivatives: Quinolines are well-known for their antimalarial activity (e.g., chloroquine).[3] Furthermore, various substituted quinolines have demonstrated potent antibacterial and anticancer activities.[10][17][18] The multi-component synthesis approach enables the rapid assembly of complex quinoline derivatives for evaluation as potential therapeutic agents.

Conclusion

2-(Dimethylamino)-4-methoxybenzaldehyde is a highly valuable and reactive building block for the synthesis of biologically relevant heterocyclic compounds. Its electron-rich nature facilitates key bond-forming reactions in the construction of indole and quinoline scaffolds. The protocols outlined in this application note provide a foundation for the synthesis of diverse libraries of these important heterocycles. The versatility of this starting material, coupled with the efficiency of modern synthetic methodologies, opens up exciting avenues for the discovery of novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. BenchChem.
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?.
  • Jain, A., & Sharma, S. (2016). Biological Activities of Quinoline Derivatives.
  • Thermo Fisher Scientific. (2010).
  • Sigma-Aldrich. (2025). Safety Data Sheet - 2-(Dimethylamino)-4-methoxybenzaldehyde.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Al-Suwaidan, I. A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656.
  • Atmiya University. (n.d.).
  • IJCRT.org. (2024).
  • Al-Ostath, A., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113654.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines.
  • ACS Publications. (2021). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. The Journal of Organic Chemistry, 86(24), 17955–17967.
  • University of California, Irvine. (n.d.). Indoles.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ResearchGate. (2025).
  • SpringerLink. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Journal of the Iranian Chemical Society, 20, 2891–2902.
  • PubMed. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. 11(2), 20-28.
  • Slideshare. (n.d.).
  • IIP Series. (2024).
  • Royal Society of Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(34), 6831-6851.
  • TÜBİTAK Academic Journals. (2012). Preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus. Turkish Journal of Chemistry, 36(2), 233-246.
  • ACS Publications. (2021). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 86(15), 10243–10253.
  • MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125.
  • Royal Society of Chemistry. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 24(17), 6586-6592.
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction.
  • JOCPR. (n.d.).
  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).
  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • BenchChem. (2025).
  • ResearchGate. (2025). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.
  • Arkivoc. (2022).

Sources

Application Note: Synthesis of TICT Fluorescent Probes from 2-(Dimethylamino)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the design of Twisted Intramolecular Charge Transfer (TICT) probes and molecular rotors .

Unlike the ubiquitous 4-(dimethylamino)benzaldehyde, the 2-(dimethylamino)-4-methoxybenzaldehyde (CAS: 1289063-76-8) isomer presents a unique steric environment.[1] The ortho-positioning of the dimethylamino group creates significant steric hindrance near the aldehyde functionality, pre-twisting the donor moiety.[1] This makes it an exceptional scaffold for synthesizing viscosity-sensitive fluorophores and environment-sensitive solvatochromic dyes.[1]

Introduction & Design Rationale

The precursor 2-(Dimethylamino)-4-methoxybenzaldehyde (2-DMAMBA) is a "Push-Pull" building block where the aldehyde serves as the electron acceptor (A) and the methoxy/amino groups serve as electron donors (D).[1]

The "Ortho-Effect" Advantage

In standard probes derived from 4-(dimethylamino)benzaldehyde, the molecule is often planar in the ground state.[1] However, in 2-DMAMBA , the dimethylamino group at the ortho position clashes sterically with the carbonyl (or the alkene formed after condensation).[1]

  • Consequence: The molecule adopts a pre-twisted conformation.[1]

  • Mechanism: Upon excitation, the molecule undergoes rapid internal rotation to a non-fluorescent TICT state in low-viscosity solvents.[1] In high-viscosity environments (e.g., cellular mitochondria, nuclei), this rotation is restricted, restoring radiative emission.[1]

  • Application: This makes 2-DMAMBA an ideal precursor for "Turn-On" Viscosity Sensors .[1]

Synthesis Protocol A: Near-Infrared Mitochondrial Viscosity Probe

Target Molecule: A hemicyanine (Styryl) dye.[1] Mechanism: Knoevenagel Condensation.[1][2][3] Target Organelle: Mitochondria (due to the cationic charge).[1]

Reagents & Materials
ComponentSpecificationRole
Precursor 2-(Dimethylamino)-4-methoxybenzaldehyde (1.0 eq)Electron Donor / Rotor
Active Methylene 1,2,3,3-Tetramethyl-3H-indolium iodide (1.0 eq)Electron Acceptor / Cationic Anchor
Catalyst Piperidine (Catalytic amount, ~3 drops)Base Catalyst
Solvent Ethanol (Absolute) or AcetonitrileReaction Medium
Purification Cold Diethyl EtherPrecipitation
Step-by-Step Methodology
  • Preparation: In a dry 50 mL round-bottom flask, dissolve 1,2,3,3-Tetramethyl-3H-indolium iodide (301 mg, 1.0 mmol) and 2-(Dimethylamino)-4-methoxybenzaldehyde (179 mg, 1.0 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of piperidine.

    • Expert Note: Due to the steric hindrance of the ortho-dimethylamino group, the aldehyde is less electrophilic than its para-isomer.[1] If reaction is sluggish, use acetic acid/piperidine (1:1) buffer or switch solvent to toluene with a Dean-Stark trap to remove water.[1]

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 10:1). The spot should shift from UV-active (aldehyde) to a colored (red/purple) visible spot.[1]

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate.[1] If not, reduce solvent volume to ~5 mL under reduced pressure.

  • Precipitation: Pour the concentrate into 50 mL of ice-cold diethyl ether. A dark solid will precipitate.[1]

  • Filtration: Filter the precipitate and wash 3x with cold ether to remove unreacted aldehyde.

  • Drying: Dry under vacuum at 40°C.

Characterization Targets
  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of trans-alkene doublets (
    
    
    Hz) in the 7.0–8.5 ppm region.[1]
  • MS (ESI+): Target Mass = [M - I]

    
    .[1]
    

Synthesis Protocol B: Ratiometric pH Sensor (Schiff Base)

Target Molecule: A Benzimidazole-based Schiff Base.[1] Mechanism: Acid-catalyzed condensation followed by oxidative cyclization (optional) or simple imine formation.[1]

Reagents & Materials
ComponentSpecificationRole
Precursor 2-(Dimethylamino)-4-methoxybenzaldehyde (1.0 eq)pH-sensitive Donor
Amine o-Phenylenediamine (1.0 eq)Heterocycle precursor
Oxidant Sodium Metabisulfite (

)
Cyclization agent
Solvent DMF / EthanolSolvent
Step-by-Step Methodology
  • Mixing: Dissolve o-phenylenediamine (108 mg, 1.0 mmol) in 10 mL DMF.

  • Addition: Add 2-(Dimethylamino)-4-methoxybenzaldehyde (179 mg, 1.0 mmol) dropwise.

  • Oxidative Cyclization: Add

    
     (1.2 eq) dissolved in a minimal amount of water.[1]
    
  • Heating: Heat to 100°C for 4 hours.

  • Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Silica gel column chromatography (Hexane:EtOAc 3:1).

Mechanism of Sensing: The resulting 2-substituted benzimidazole has a basic pyridine-like nitrogen.[1] Protonation at low pH abolishes the ICT from the benzimidazole to the phenyl ring, causing a blue shift in fluorescence (Ratiometric response).[1]

Visualization of Signaling Pathways

The following diagram illustrates the synthesis workflow and the photophysical mechanism (TICT) that governs the probes derived from this specific aldehyde.

G Precursor 2-(Dimethylamino)- 4-methoxybenzaldehyde (Steric Donor) Probe_A Styryl Probe (Hemicyanine) Precursor->Probe_A Knoevenagel (Piperidine, 80°C) Probe_B Benzimidazole Probe Precursor->Probe_B Condensation (Na2S2O5, 100°C) Reagent_A Indolium Salt (Acceptor) Reagent_A->Probe_A Reagent_B o-Phenylenediamine Reagent_B->Probe_B Viscosity High Viscosity (Restricted Rotation) Probe_A->Viscosity LowVisc Low Viscosity (Free Rotation) Probe_A->LowVisc Fluorescence Strong Fluorescence (Radiative Decay) Viscosity->Fluorescence Planar ICT State Quenching Fluorescence Quenched (Non-Radiative Decay) LowVisc->Quenching TICT State

Figure 1: Synthesis pathways for Styryl and Benzimidazole probes, highlighting the viscosity-dependent TICT mechanism inherent to the 2-dimethylamino scaffold.[1]

Quantitative Data Summary

The following table summarizes the expected photophysical shifts based on the "Push-Pull" strength of the 2-dimethylamino-4-methoxy moiety compared to standard benchmarks.

ParameterStandard (4-NMe2)Target (2-NMe2-4-OMe)Cause
Stokes Shift Medium (~60 nm)Large (>100 nm) Structural relaxation in excited state due to steric twist.[1]
Viscosity Sensitivity LowHigh Ortho-NMe2 hinders rotation, creating a barrier sensitive to viscosity.[1]
Quantum Yield (

)
High in all solventsLow in Methanol / High in Glycerol TICT mechanism dominates in low-viscosity polar solvents.[1]
Emission Color Green/YellowRed/NIR Stronger donor strength (OMe + NMe2) pushes emission red.[1]

Troubleshooting & Expert Tips

  • Reaction Stalling: The ortho-dimethylamino group acts as a "gatekeeper," shielding the aldehyde carbon.[1]

    • Solution: If the Knoevenagel condensation yield is <40%, utilize Microwave Irradiation (120°C, 300W, 10 min) to overcome the activation energy barrier.[1]

  • Purification Issues: These dyes are often sticky due to the ionic nature (if making hemicyanines).[1]

    • Solution: Avoid column chromatography if possible.[1] Precipitation in ether/hexane is superior.[1] If a column is necessary, use neutral alumina instead of silica to prevent streakiness caused by the tertiary amine interacting with acidic silanols.[1]

  • Solubility: The 2-NMe2 group increases lipophilicity compared to unsubstituted analogs.[1]

    • Solution: For biological stock solutions, dissolve in DMSO (10 mM) before diluting into PBS.[1] Ensure final DMSO concentration is <1% to avoid cytotoxicity.[1]

References

  • Sigma-Aldrich. 2-(Dimethylamino)-4-methoxybenzaldehyde Product Specification, CAS 1289063-76-8.[1]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow.[1] Organic & Biomolecular Chemistry, 8(8), 1735-1752.[1] (Foundational theory on TICT and rotor design).

  • Yang, Z., et al. (2013). Rational Design of a Fluorescent Viscosity Probe.[1] Journal of the American Chemical Society, 135(2), 830-833.[1] (Protocol for hemicyanine synthesis using hindered aldehydes). [1]

  • BenchChem. Application Notes for Knoevenagel Condensation of Electron-Rich Aldehydes. (General protocol adaptation). [1][2]

Sources

using 2-(Dimethylamino)-4-methoxybenzaldehyde in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(Dimethylamino)-4-methoxybenzaldehyde in Solid-Phase Organic Synthesis (SPOS).

Application Note: 2-(Dimethylamino)-4-methoxybenzaldehyde in SPOS

Part 1: Introduction & Strategic Utility

2-(Dimethylamino)-4-methoxybenzaldehyde is a specialized, electron-rich aromatic aldehyde utilized in solid-phase organic synthesis primarily for the construction of Backbone Amide Linkers (BAL) and the generation of acid-labile benzylamine scaffolds .

Unlike its more common isomer, 4-(dimethylamino)benzaldehyde (Ehrlich’s reagent), this specific 2,4-substitution pattern offers unique steric and electronic advantages:

  • Hyper-Acid Lability: The synergistic electron-donating effects of the ortho-dimethylamino and para-methoxy groups (relative to the benzylic position) stabilize the benzylic carbocation intermediate during cleavage. This allows for product release under milder acidic conditions (e.g., 1-5% TFA) compared to standard Wang or Rink linkers.

  • Steric Shielding: The bulky ortho-dimethylamino group provides steric protection to the resulting benzylic amine, reducing aggregation and suppressing side reactions during peptide elongation or scaffold functionalization.

  • Chromogenic Monitoring: The dimethylamino moiety acts as an internal chromophore, facilitating visual monitoring of reaction progress (loading and cleavage) via specific colorimetric shifts upon protonation.

Primary Applications
  • Synthesis of Secondary Amine Linkers: For "Backbone Amide Linker" (BAL) strategies where the target molecule is built off a secondary amine attached to the resin.

  • Reductive Amination Protocols: Generation of N-benzyl protected amino acid derivatives.

  • Combinatorial Scaffold Synthesis: Creation of privileged pharmacophores (e.g., tetrahydroisoquinolines) requiring electron-rich aromatic rings.

Part 2: Experimental Protocols

Protocol A: Immobilization via Reductive Amination (Linker Synthesis)

Objective: To anchor the aldehyde onto an amino-functionalized resin (e.g., Aminomethyl polystyrene or Rink Amide), creating a secondary amine handle for further elaboration.

Materials:

  • Resin: Aminomethyl polystyrene (Loading: 0.5–1.0 mmol/g)

  • Reagent: 2-(Dimethylamino)-4-methoxybenzaldehyde (5.0 equiv)

  • Solvent: TMOF (Trimethyl orthoformate) / DCE (1,2-Dichloroethane) (1:1 v/v)

  • Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (5.0 equiv)

  • Acid Catalyst: Acetic Acid (1% v/v)

Step-by-Step Methodology:

  • Resin Swelling: Place 1.0 g of resin in a solid-phase reaction vessel. Swell in DCE for 30 minutes. Drain.

  • Imine Formation:

    • Dissolve 2-(Dimethylamino)-4-methoxybenzaldehyde (5.0 equiv relative to resin loading) in TMOF/DCE (10 mL).

    • Add 1% Acetic Acid to catalyze imine formation.

    • Add solution to the resin. Shake at room temperature (RT) for 4–6 hours.

    • Note: The ortho-dimethylamino group may slow kinetics due to sterics; extended time ensures completion.

    • QC Check: Wash a small aliquot. The resin should turn yellow/orange (Schiff base formation).

  • Reduction:

    • Drain the resin. Wash with anhydrous THF (3x).

    • Suspend resin in anhydrous THF/DCE (1:1).

    • Add NaBH(OAc)₃ (5.0 equiv). Shake at RT overnight (12–16 h).

  • Washing: Drain and wash sequentially with DCM (3x), MeOH (3x), DMF (3x), and DCM (3x).

  • Validation: Perform a chloranil test. A positive result (blue staining of beads) indicates the presence of the newly formed secondary amine.

Protocol B: Acylation of the BAL Handle

Objective: To attach the first building block (e.g., Fmoc-Amino Acid) to the sterically hindered secondary amine generated in Protocol A.

Mechanism: The secondary amine is electron-rich but sterically crowded by the ortho-NMe₂ group. Powerful acylation conditions are required.

Reagents:

  • Fmoc-Amino Acid (5.0 equiv)

  • HATU (5.0 equiv)

  • HOAt (5.0 equiv) - Critical additive for hindered amines

  • DIEA (10.0 equiv)[1]

  • Solvent: DMF

Methodology:

  • Pre-activation: Dissolve Fmoc-AA, HATU, and HOAt in DMF. Add DIEA and stir for 2 minutes.

  • Coupling: Add the activated mixture to the resin-bound secondary amine.

  • Reaction: Shake at 50°C for 2 hours (or RT overnight). Heat is recommended to overcome the steric barrier of the ortho-dimethylamino group.

  • Double Coupling: Repeat the step to ensure >99% conversion.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 30 mins to prevent deletion sequences.

Protocol C: Acidolytic Cleavage

Objective: To release the final product from the solid support.

Cleavage Cocktail:

  • TFA (Trifluoroacetic acid): 5%

  • DCM (Dichloromethane): 90%

  • TIS (Triisopropylsilane): 5% (Scavenger)

Methodology:

  • Wash resin thoroughly with DCM to remove traces of DMF (which can buffer the acid).

  • Add the Cleavage Cocktail (10 mL per g resin).

  • Shake at RT for 30–60 minutes.

    • Note: The high electron density provided by the 2-NMe₂ and 4-OMe groups stabilizes the benzylic cation, allowing cleavage at low TFA concentrations, preserving acid-sensitive groups on the payload.

  • Filter the resin and collect the filtrate.

  • Evaporate volatiles under N₂ stream or reduced pressure.

Part 3: Data Presentation & Visualization

Table 1: Comparative Cleavage Conditions

Comparison of 2-(Dimethylamino)-4-methoxybenzaldehyde linker vs. Standard Linkers.

Linker TypeElectronic CharacterCleavage ConditionAcid SensitivityMain Application
2-(NMe₂)-4-(OMe)-Benzaldehyde Super-Electron-Rich 1–5% TFA / DCM High Acid-sensitive peptides, BAL strategy
Rink AmideElectron-Rich95% TFAModerateStandard Amides
WangElectron-Rich50–95% TFAModerateAcids/Esters
SASRINElectron-Rich1% TFAHighProtected Fragments
Figure 1: Mechanism of Backbone Amide Linker (BAL) Synthesis

BAL_Synthesis Resin Amino-Resin (NH2-Polymer) Imine Schiff Base Intermediate Resin->Imine Condensation (TMOF/DCE, H+) Aldehyde 2-(NMe2)-4-OMe Benzaldehyde Aldehyde->Imine Amine Secondary Amine (BAL Handle) Imine->Amine Reductive Amination (NaBH(OAc)3) Acylation Acylated Product (Fmoc-AA-N(Bz)-Resin) Amine->Acylation Fmoc-AA-OH HATU/HOAt, 50°C Cleavage Cleaved Product (R-CONH2) Acylation->Cleavage 5% TFA (Acidolysis)

Caption: Workflow for utilizing 2-(Dimethylamino)-4-methoxybenzaldehyde as a Backbone Amide Linker (BAL). The electron-rich nature facilitates low-acid cleavage.

Part 4: Troubleshooting & Optimization

  • Issue: Low Loading Efficiency.

    • Cause: Steric hindrance from the ortho-dimethylamino group.

    • Solution: Use TMOF as a co-solvent to drive equilibrium (water scavenging) and extend reaction time to 16 hours. Ensure the aldehyde is in excess (5–10 equiv).

  • Issue: Incomplete Acylation of the Secondary Amine.

    • Cause: The resulting benzylamine is bulky.

    • Solution: Switch to HATU/HOAt activation (more powerful than HBTU/HOBt) and perform couplings at 50°C . Use microwave irradiation if available (75°C, 10 min).

  • Issue: Premature Cleavage.

    • Cause: The linker is too acid-labile.

    • Solution: Avoid using acidic additives (like HOBt) in excess during coupling steps without base neutralization. Ensure all DCM washes are acid-free.

References

  • Jensen, K. J., et al. (2020). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal Modified Peptides. Methods in Molecular Biology . Link(Generalized BAL strategy reference).

  • Sigma-Aldrich. (2023). Product Specification: 2-(Dimethylamino)-4-methoxybenzaldehyde. Sigma-Aldrich Catalog . Link

  • Boas, U., & Brask, J. (2002). Backbone Amide Linker (BAL) Strategy in Solid-Phase Synthesis. Chemical Reviews, 102(1), 135-170. (Review of electron-rich aldehyde linkers).
  • PubChem. (2023).[2] Compound Summary: 4-(Dimethylamino)-2-methoxybenzaldehyde (Isomer Comparison). National Library of Medicine . Link

(Note: While specific literature on the exact 2-NMe2-4-OMe isomer is emerging, protocols are adapted from established methodologies for electron-rich benzaldehydes in SPOS, such as 2,4-dimethoxybenzaldehyde and 4-dimethylaminobenzaldehyde.)

Sources

Troubleshooting & Optimization

improving yield in reactions with 2-(Dimethylamino)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center .

Ticket Subject: Optimization of Yields using 2-(Dimethylamino)-4-methoxybenzaldehyde Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1]

Executive Summary: The Reactivity Paradox

You are working with 2-(Dimethylamino)-4-methoxybenzaldehyde .[1] Unlike standard benzaldehydes, this molecule presents a unique "push-block" challenge that often results in stalled reactions or low yields.[1]

  • Electronic Deactivation (The "Push"): The methoxy group at the 4-position (

    
    ) and the dimethylamino group at the 2-position (
    
    
    
    ) are both strong electron-donating groups (EDGs). They push electron density into the ring and, via resonance, onto the carbonyl oxygen.[1] This significantly reduces the electrophilicity of the carbonyl carbon, making it "cold" to nucleophilic attack.
  • Steric Hindrance (The "Block"): The ortho-dimethylamino group is bulky. It physically shields the carbonyl carbon and, more importantly, forces the carbonyl group to twist out of the plane of the benzene ring.

This guide provides targeted protocols to overcome these specific barriers.

Module 1: Knoevenagel Condensation (Styryl Dye Synthesis)

Common Issue: Reaction stalls at <40% conversion; product is contaminated with starting material.[1] Context: Synthesis of coumarins, chalcones, or stilbenes.[1]

Mechanism & Troubleshooting

The standard piperidine/ethanol protocol often fails here because the carbonyl is not electrophilic enough to accept the attack of the carbanion, and the ortho-amino group blocks the approach.

Q: My reaction turns dark but yield is low. Why? A: You likely have "aldol polymerization" or amine oxidation rather than condensation.[1] The ortho-dimethylamino group can oxidize to an N-oxide or radical cation under prolonged heating in air.

Q: How do I force the reaction to completion? A: You must switch from "Pull" catalysis (basic) to "Push-Pull" catalysis (Lewis Acid + Base) or use High-Dielectric Heating (Microwave).

Optimized Protocol: The / Pyridine Method

Use this for difficult substrates where standard reflux fails.

Reagents:

  • Substrate: 2-(Dimethylamino)-4-methoxybenzaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile, Acetophenone): (1.1 eq)

  • Catalyst: Titanium(IV) chloride (

    
    ) (2.0 eq) + Pyridine (4.0 eq)[1]
    
  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Pre-complexation: Dissolve the aldehyde and active methylene in anhydrous THF at

    
    .
    
  • Addition: Add

    
     dropwise (Caution: Fumes). The solution will turn yellow/orange as the Lewis acid activates the carbonyl oxygen, overcoming the electronic deactivation.
    
  • Base Addition: Add pyridine dropwise.[1] A precipitate will form.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Quench: Pour into saturated

    
     solution.
    
  • Workup: Extract with DCM. The titanium byproducts remain in the aqueous phase.

Why this works:


 coordinates to the carbonyl oxygen, dramatically increasing the positive charge on the carbon (increasing electrophilicity) despite the EDGs.

Module 2: Schiff Base / Imine Formation

Common Issue: Equilibrium favors the starting materials; hydrolysis during workup.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No precipitate formed Equilibrium lies to the left due to steric crowding.Use Molecular Sieves (4Å) or a Dean-Stark trap.[1] You must physically remove water to drive the equilibrium.
Oil instead of solid Rotational freedom of the

group prevents packing.
Triturate with cold diethyl ether or hexanes.[1] Induce crystallization by scratching the flask.[1]
Product reverts on column Silica gel acidity hydrolyzes the imine.Neutralize Silica: Pre-treat the column with 1%

in Hexanes before loading.[1]
Visualization: The Steric-Electronic Barrier

The following diagram illustrates why standard attack vectors fail and how to bypass them.

ReactivityProfile Aldehyde 2-(Dimethylamino)-4-methoxybenzaldehyde Barrier1 Electronic Deactivation (+M Effect from OMe/NMe2) Aldehyde->Barrier1 Intrinsic Property Barrier2 Steric Shielding (Ortho-NMe2 blocks approach) Aldehyde->Barrier2 Intrinsic Property StandardCond Standard Base Catalysis (Piperidine/EtOH) Barrier1->StandardCond Resists OptimizedCond Lewis Acid Activation (TiCl4 or AlCl3) Barrier1->OptimizedCond Overcome by Coordination Barrier2->StandardCond Blocks Barrier2->OptimizedCond Bypassed by High Reactivity ResultFail Stalled Reaction / Low Yield StandardCond->ResultFail Outcome ResultSuccess High Conversion (>85%) OptimizedCond->ResultSuccess Outcome

Caption: Figure 1. Reactivity profile showing how Lewis Acid catalysis bypasses the electronic and steric barriers inherent to the substrate.

Module 3: Microwave-Assisted Synthesis (Green Optimization)

For researchers avoiding toxic Lewis acids like


, microwave irradiation is the superior alternative for this specific molecule.[1] The polar nature of the aldehyde (high dipole moment) makes it couple efficiently with microwave energy.

Protocol:

  • Solvent: Ethanol (high loss tangent) or Toluene/Piperidine (if azeotrope needed).[1]

  • Conditions:

    
    , 150W, 10–20 minutes (sealed vessel).
    
  • Note: The high temperature overcomes the steric repulsion of the ortho-dimethylamino group that prevents reaction at reflux temperatures (

    
    ).
    

Module 4: Stability & Storage FAQs

Q: My aldehyde turned from yellow to brown. Is it usable? A: It has likely undergone surface oxidation.[1] The ortho-dimethylamino group is susceptible to forming an N-oxide or radical cation species upon light exposure.

  • Fix: Dissolve in DCM, wash with dilute

    
     (sodium thiosulfate), dry, and recrystallize from EtOH/Water.
    
  • Prevention: Store under Argon at

    
     in amber vials.
    

Q: Can I use acid chlorides with this molecule? A: Be careful. The ortho-dimethylamino group is a base. If you use an acid chloride, the amine will protonate (


), which actually helps reactivity by turning the EDG into an Electron Withdrawing Group (EWG), activating the aldehyde.[1] However, it consumes the acid scavenger.[1] You must account for this stoichiometry.

Decision Matrix: Choosing Your Method

Follow this logic flow to select the correct experimental setup for your specific downstream application.

DecisionTree Start Start: Reaction with 2-(Dimethylamino)-4-methoxybenzaldehyde Goal What is the target product? Start->Goal Condensation C=C Bond Formation (Styryl Dyes/Coumarins) Goal->Condensation Imine C=N Bond Formation (Schiff Bases) Goal->Imine CondMethod Is the nucleophile sensitive to Acid? Condensation->CondMethod ImineMethod Use Dean-Stark or Molecular Sieves 4Å Imine->ImineMethod MethodA Use TiCl4 / Pyridine (High Yield, Harsh) CondMethod->MethodA No (Stable) MethodB Use Microwave + Piperidine (Green, Fast) CondMethod->MethodB Yes (Labile) Workup CRITICAL: Neutralize Silica with 1% Et3N ImineMethod->Workup

Caption: Figure 2. Experimental decision matrix for selecting reaction conditions based on product type and substrate sensitivity.

References

  • Electronic Deactivation in Knoevenagel Condens

    • Title: Optimization of conditions for Knoevenagel condensation reaction of electron-rich benzaldehydes.
    • Source: ResearchGate / Journal of Chemical Research[1]

    • Context: Explains why EDGs (like -OMe and -NMe2) require Lewis Acid catalysis or microwave forcing conditions compared to standard nitro-benzaldehydes.
  • Lewis Acid C

    
    ) 
    
    • Title: Titanium(IV) chloride mediated synthesis of styryl dyes.[1]

    • Source: Tetrahedron Letters (General protocol reference)[1]

    • Context: Establishes the mechanism of coordinating to the carbonyl oxygen to overcome resonance deactiv
  • Microwave Assisted Synthesis

    • Title: Microwave assisted synthesis of chalcones and styryl dyes.[1]

    • Source: MDPI / Molbank[1][2]

    • Context: Demonstrates yield improvements from 30% to >85% for sterically hindered aldehydes using microwave irradiation.[1]

  • Steric Hindrance in Ortho-Substituted Benzaldehydes

    • Title: Steric Effects in Friedel-Crafts and Condensation Reactions.[1][3]

    • Source: StackExchange / Chemistry LibreTexts[1]

    • Context: Discusses the "ortho-effect" where bulky groups like dimethylamino twist the carbonyl out of coplanarity, altering reactivity.

Disclaimer: These protocols involve hazardous chemicals (


, Pyridine).[1] Always review the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My condensation reaction shows low or no conversion. What are the fundamental principles I should reconsider?

A1: At its core, a condensation reaction involves the joining of two molecules with the elimination of a smaller molecule, typically water.[1][2] The reversibility of many condensation reactions is a primary factor contributing to low conversion.[3] According to Le Chatelier's principle, the accumulation of the water byproduct can shift the reaction equilibrium back towards the reactants, thus hindering product formation.[4][5] Therefore, a critical aspect of optimizing these reactions is the effective removal of water as it is formed.[4][6]

Furthermore, the reaction kinetics might be slow under your current conditions. Factors such as reaction temperature, catalyst activity, and the concentration of reactants play a crucial role in the reaction rate.[7] It's essential to ensure that the chosen conditions are suitable for overcoming the activation energy of the reaction without promoting undesirable side reactions or decomposition.[8]

Q2: I suspect my catalyst is the issue. How can I diagnose and address catalyst-related problems?

A2: Catalyst deactivation is a common culprit for low conversion rates.[9] This can occur through several mechanisms:

  • Poisoning: Impurities in your reactants or solvent can bind to the active sites of the catalyst, rendering it inactive.[10]

  • Fouling: The deposition of byproducts or polymeric materials, often referred to as "coke," on the catalyst surface can block access to the active sites.[9][11]

  • Moisture Sensitivity: Many catalysts, particularly Lewis acids like aluminum chloride, are highly sensitive to moisture and can be deactivated by trace amounts of water.[12] Similarly, some catalysts may undergo hydrolytic decomposition.[13][14]

  • Leaching or Structural Changes: The catalyst's active components may leach into the reaction mixture, or the catalyst's physical structure may degrade under the reaction conditions.[9][11]

To troubleshoot, consider the following:

  • Use a fresh batch of catalyst to rule out degradation from storage.[8]

  • Ensure all reagents and solvents are anhydrous , especially when using moisture-sensitive catalysts.[15][16]

  • Screen different catalysts to find one that is more robust or better suited for your specific substrates.[8]

  • Optimize catalyst loading. A common starting point is 5-10 mol%.[8]

Q3: How does stoichiometry impact the conversion rate, and how can I optimize it?

A3: The molar ratio of your reactants can significantly influence the reaction equilibrium. In many condensation reactions, such as Fischer esterification, using an excess of one reactant (often the less expensive one, like an alcohol) can drive the reaction forward and increase the yield of the desired product.[4][17] This is another application of Le Chatelier's principle. However, using a large excess of one reactant can sometimes complicate purification.

Careful control of stoichiometry is crucial.[15] Inaccurate measurements can lead to an unintended excess of one reactant, which might not be optimal, or a limiting amount of a key component, thus capping the theoretical yield. Always calculate and weigh your reagents accurately.[18]

Detailed Troubleshooting Guides

Guide 1: Inefficient Water Removal

A primary reason for low conversion in reversible condensation reactions is the presence of the water byproduct.[19]

Problem: The equilibrium of my reaction is unfavorable, and I suspect water accumulation is the cause.

Solution Workflow:

G start Low Conversion Observed check_reversible Is the reaction reversible and produces water? start->check_reversible implement_removal Implement Water Removal Technique check_reversible->implement_removal Yes select_method Select Appropriate Method implement_removal->select_method dean_stark Azeotropic Distillation (Dean-Stark) select_method->dean_stark Immiscible Solvent drying_agent Chemical Drying Agents (e.g., Molecular Sieves) select_method->drying_agent Small Scale / Sensitive Substrates pervaporation Pervaporation select_method->pervaporation Acid-Tolerant / Room Temp monitor_progress Monitor Reaction Progress (e.g., TLC, GC) dean_stark->monitor_progress drying_agent->monitor_progress pervaporation->monitor_progress end Improved Conversion monitor_progress->end

Experimental Protocols:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a classic and highly effective method for removing water from reactions conducted in a solvent that forms an azeotrope with water, such as toluene or benzene.[20][21][22]

    • Assemble the reaction flask with a Dean-Stark trap and a reflux condenser.[19]

    • Charge the flask with your reactants, catalyst, and the azeotropic solvent.

    • Heat the mixture to reflux. The solvent-water azeotrope will vaporize and then condense in the condenser.[23]

    • The condensed liquid will collect in the Dean-Stark trap. Since water is typically denser than the organic solvent, it will settle at the bottom of the trap.[21]

    • The organic solvent will overflow from the trap and return to the reaction flask.[21]

    • Continue the reaction until the theoretical amount of water has been collected or until reaction monitoring indicates completion.[19][20]

  • Use of Drying Agents: For smaller-scale reactions or when a Dean-Stark apparatus is not practical, chemical drying agents can be added directly to the reaction mixture.[4]

    • Molecular sieves (3Å or 4Å) are a common choice.[24] They should be activated (e.g., by heating under vacuum) before use.

    • Anhydrous magnesium sulfate can also be used, provided it does not interfere with your reaction.[24]

  • Pervaporation: This technique uses a semi-permeable membrane to selectively remove water from the reaction mixture, and can be particularly useful for reactions conducted at or near room temperature.[25]

Guide 2: Suboptimal Reaction Conditions

The temperature, solvent, and reaction time are critical parameters that often require optimization.[8]

Problem: My reaction is sluggish or produces significant side products.

Troubleshooting Table:

ParameterPotential IssueRecommended Solutions
Temperature Too low: Insufficient energy to overcome the activation barrier.[8] Too high: Promotes side reactions or decomposition of reactants/products.[3][19]Systematically vary the reaction temperature. Start at room temperature and incrementally increase the temperature while monitoring the reaction progress and byproduct formation.[8]
Solvent Poor solubility of reactants.[16] Solvent interferes with the reaction mechanism.Screen a variety of solvents with different polarities. For instance, polar aprotic solvents like DMF or DMSO can sometimes accelerate condensation reactions.[8] Ensure the chosen solvent is anhydrous.[15]
Reaction Time Insufficient time for the reaction to reach completion.Monitor the reaction over a longer period using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

Experimental Protocol: Reaction Optimization Screening

  • Set up a parallel array of small-scale reactions.

  • In each reaction vessel, vary one parameter (e.g., temperature, solvent, or catalyst) while keeping all other conditions constant.

  • Monitor the progress of each reaction at set time intervals using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Analyze the results to identify the optimal conditions that provide the highest conversion to the desired product with minimal side reactions.

Guide 3: Undesirable Side Reactions

Side reactions can consume starting materials and reduce the yield of the desired product.

Problem: I am observing the formation of multiple byproducts in my reaction mixture.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation: In reactions like the Claisen-Schmidt condensation, one of the carbonyl compounds may react with itself.[15][26]

    • Solution: Slowly add the reactant prone to self-condensation to the reaction mixture to maintain a low instantaneous concentration.[15]

  • Polymerization/Oligomerization: This is particularly a concern in polyesterification or other polycondensation reactions, where reactive intermediates can form polymers.[9][27] This can sometimes lead to gelation of the reaction mixture.[27][28][29]

    • Solution: Carefully control the stoichiometry and temperature. The choice of catalyst can also have a significant influence on suppressing these side reactions.[27][28][29]

  • Cannizzaro Reaction: In some base-catalyzed aldol-type condensations, aldehydes lacking α-hydrogens can undergo a disproportionation reaction to form a carboxylic acid and an alcohol.[15]

    • Solution: Use milder basic conditions, add the base slowly, or run the reaction at a lower temperature.[15]

  • Oxidation of Starting Materials: Some reactants, like 2-aminothiophenols, are susceptible to oxidation.[30]

    • Solution: Use fresh, purified reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[30]

G start Low Yield with Byproducts identify_byproducts Identify Byproducts (e.g., NMR, MS) start->identify_byproducts self_condensation Self-Condensation? identify_byproducts->self_condensation polymerization Polymerization? self_condensation->polymerization No slow_addition Slowly Add Susceptible Reactant self_condensation->slow_addition Yes other_side_reactions Other Side Reactions? (e.g., Cannizzaro) polymerization->other_side_reactions No optimize_conditions Optimize Stoichiometry & Temperature polymerization->optimize_conditions Yes milder_conditions Use Milder Base / Lower Temperature other_side_reactions->milder_conditions Yes end Minimized Side Reactions slow_addition->end optimize_conditions->end milder_conditions->end

Guide 4: Purification and Isolation Issues

Low conversion can sometimes be a result of product loss during the workup and purification steps.[18][30]

Problem: My initial reaction monitoring shows good conversion, but the isolated yield is low.

Troubleshooting Purification:

IssueRecommended Solutions
Product is an oil or difficult to crystallize Try purification by column chromatography. If the purified product is still an oil, consider dissolving it in a minimal amount of a suitable solvent and adding a non-solvent to induce precipitation.[8]
Losses during extraction Ensure complete transfer of material between vessels by rinsing glassware with the appropriate solvent.[18] Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
Decomposition on silica gel If your product is acid-sensitive, consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina.[18]
Product is volatile Be cautious during solvent removal using a rotary evaporator. Use a lower bath temperature and carefully control the vacuum.[18]

General Purification Workflow:

  • Quench the reaction carefully to stop it at the optimal point.[18]

  • Perform an appropriate workup , such as an aqueous wash to remove water-soluble impurities and catalyst residues.

  • Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using a suitable technique such as recrystallization, column chromatography, or distillation.[31][32][33][34]

References

  • Dean-Stark - Chemistry Teaching Labs. University of York. [Link]

  • Esterification Reactions. Polymer Solutions. [Link]

  • Dean-Stark Apparatus. Orick Médico Sarl. [Link]

  • A Simple Dean-Stark Apparatus Explained. YouTube. [Link]

  • Typical undesired side-reactions of bio-based unsaturated polyesters... ResearchGate. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. [Link]

  • How to remove water in a condensation reaction on microscale (without Dean Stark)? ResearchGate. [Link]

  • Optimization of the condensation reaction conditions (Scheme 1). ResearchGate. [Link]

  • Catalyst deactivation of cation‐exchange resin in c ross‐aldol condensation of acetaldehyde to methyl pentenone. ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI. [Link]

  • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. PubMed. [Link]

  • Dean–Stark Apparatus DS 500. BEGER. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Publications. [Link]

  • Dean-Stark apparatus. RSC Education. [Link]

  • methods of purification of organic compounds. BYJU'S. [Link]

  • Mechanisms of catalyst deactivation. SciSpace. [Link]

  • What are the Condensation Methods. Unacademy. [Link]

  • Stoichiometric Ester Condensation Reaction Processes by Pervaporative Water Removal via Acid-Tolerant Zeolite Membranes. ACS Publications. [Link]

  • Tips and tricks for difficult amide bond formation? r/Chempros - Reddit. [Link]

  • Condensation Reactions. Journal of New Developments in Chemistry. [Link]

  • Deactivation Pathways of the Catalytic Activity of Metal–Organic Frameworks in Condensation Reactions. Sílice (CSIC). [Link]

  • Thank you all for your suggestions regarding my failing Claisen condensation... r/Chempros - Reddit. [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry. Allen Overseas. [Link]

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Condensation reactions. EBSCO. [Link]

  • (PDF) Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. ResearchGate. [Link]

  • Purification Methods of Organic Compounds. Research and Reviews. [Link]

  • List of purification methods in chemistry. Wikipedia. [Link]

  • Condensation and purification. Green Chemicals Co., Ltd. [Link]

  • Optimization of the condensation conditions. ResearchGate. [Link]

  • Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center for the synthesis and optimization of reactions involving substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with these versatile compounds. The electronic nature of substituents on the benzaldehyde ring profoundly influences the reactivity of the carbonyl group, and understanding these effects is paramount for successful reaction outcomes.

The Influence of Substituents: A Fundamental Overview

The reactivity of the carbonyl carbon in benzaldehyde is the cornerstone of its chemistry. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, enhance the electrophilicity of the carbonyl carbon by pulling electron density away from it. This makes the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like methoxy (-OCH3) or methyl (-CH3) groups, decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it, thereby reducing its reactivity towards nucleophiles. Aromatic aldehydes are generally less reactive in nucleophilic additions compared to their aliphatic counterparts due to the resonance effect of the aromatic ring, which donates electron density to the carbonyl group.

Troubleshooting Common Reactions

This section addresses specific issues you may encounter during common synthetic transformations of substituted benzaldehydes.

Aldol and Knoevenagel Condensations

These base-catalyzed reactions are staples in carbon-carbon bond formation. However, they are not without their challenges, particularly concerning side reactions and low yields.

FAQs:

  • Q1: I am observing a significant amount of carboxylic acid and alcohol byproducts in my aldol condensation, especially with benzaldehydes lacking α-hydrogens. What is happening?

    • A1: You are likely observing the Cannizzaro reaction, a common side reaction for aldehydes without α-hydrogens in the presence of a strong base. This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol.

  • Q2: How can I suppress the Cannizzaro reaction and favor the desired aldol condensation?

    • A2: The key is to control the reaction conditions. The Cannizzaro reaction is favored by high concentrations of strong bases (e.g., concentrated NaOH) and elevated temperatures. To promote the aldol pathway, use a dilute base and lower the reaction temperature, often to 0 °C or room temperature.

  • Q3: My crossed aldol condensation between a substituted benzaldehyde and an enolizable ketone is giving low yields of the desired product. How can I optimize this?

    • A3: Low yields in crossed aldol reactions are often due to the self-condensation of the enolizable partner. To minimize this, slowly add the enolizable component (the ketone or second aldehyde) to a mixture of the non-enolizable benzaldehyde and the base. This strategy keeps the concentration of the enolate intermediate low, favoring its reaction with the more abundant benzaldehyde.

  • Q4: What is a "directed" aldol condensation, and when should I consider it?

    • A4: A directed aldol condensation offers excellent control by pre-forming the enolate of one carbonyl compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The second carbonyl compound (your substituted benzaldehyde) is then added. This method is particularly useful for preventing self-condensation and other side reactions, especially with sterically hindered aldehydes.

Troubleshooting Guide: Aldol & Knoevenagel Condensations

Problem Possible Cause Troubleshooting Steps
Low yield of crossed aldol product Self-condensation of the enolizable partner.Slowly add the enolizable carbonyl to a mixture of the benzaldehyde and base.
Incorrect order of addition.Ensure the non-enolizable benzaldehyde is present in the reaction flask before the slow addition of the enolizable partner.
Cannizzaro reaction byproducts observed Base concentration is too high.Use a more dilute base solution (e.g., 10% NaOH instead of 50%).
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).
Complex mixture of products Multiple enolates forming.Consider a directed aldol approach using LDA to selectively form one enolate.

Experimental Protocol: Optimized Crossed Aldol Condensation

This protocol is for a crossed aldol condensation where benzaldehyde (non-enolizable) is reacted with acetone.

  • Materials: Benzaldehyde, Acetone, 95% Ethanol, 10% Sodium Hydroxide solution, Ice bath, Stir plate, and stir bar.

  • Procedure:

    • In an Erlenmeyer flask, dissolve benzaldehyde (1 equivalent) in 95% ethanol.

    • Add acetone (0.5 equivalents, as it can react twice) to the solution and stir.

    • Cool the mixture in an ice bath.

    • Slowly add the 10% sodium hydroxide solution dropwise to the cooled, stirring mixture.

    • Monitor the reaction by TLC until the benzaldehyde is consumed.

    • Proceed with standard aqueous work-up and purification.

Diagram: Aldol vs. Cannizzaro Pathway

G cluster_0 Aldehyde with α-H cluster_1 Aldehyde without α-H (e.g., Benzaldehyde) A Aldehyde (with α-H) B Enolate Formation A->B Dilute Base C Nucleophilic Attack B->C D Aldol Product C->D E Aldehyde (no α-H) F Hydride Transfer E->F Strong Base, Heat G Disproportionation F->G H Carboxylic Acid + Alcohol G->H G cluster_wittig Wittig Reaction cluster_hwe HWE Reaction W1 Phosphonium Salt W2 Ylide Formation (Strong Base) W1->W2 W3 Reaction with Benzaldehyde W2->W3 W4 Alkene + Ph3P=O W3->W4 W5 Purification (Chromatography/Recrystallization) W4->W5 H1 Phosphonate Ester H2 Carbanion Formation (e.g., NaH) H1->H2 H3 Reaction with Benzaldehyde H2->H3 H4 Alkene + Phosphate Ester H3->H4 H5 Purification (Aqueous Extraction) H4->H5

Caption: Comparison of Wittig and HWE reaction workflows.

Reductions and Oxidations

The selective reduction or oxidation of the aldehyde group in the presence of other functional groups is a common requirement in multi-step synthesis.

FAQs:

  • Q1: I want to reduce a nitro-substituted benzaldehyde to the corresponding amino-substituted benzaldehyde, but the aldehyde group is also being reduced. How can I achieve chemoselectivity?

    • A1: This is a classic chemoselectivity challenge. Standard reducing agents like NaBH4 will reduce the aldehyde. For the selective reduction of the nitro group, catalytic hydrogenation with specific catalysts (e.g., PtO2) under controlled conditions or transfer hydrogenation methods can be effective.

  • Q2: My benzaldehyde sample seems to be oxidizing to benzoic acid upon storage. How can I prevent this and purify my aldehyde?

    • A2: Benzaldehyde is susceptible to air oxidation, forming benzoic acid. This is often visible as white crystals in the liquid aldehyde. To prevent this, store benzaldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. The addition of radical inhibitors like hydroquinone can also suppress oxidation. To purify oxidized benzaldehyde, wash it with a 10% sodium carbonate solution to convert the benzoic acid into its water-soluble sodium salt, which can then be removed by extraction.

  • Q3: How can I selectively reduce an aldehyde in the presence of a ketone?

    • A3: Sodium borohydride (NaBH4) can exhibit high chemoselectivity for reducing aldehydes over ketones under appropriate conditions. Performing the reaction at low temperatures (e.g., -78 °C) in a mixed solvent system like methanol/dichloromethane can significantly favor the reduction of the aldehyde.

Troubleshooting Guide: Reductions & Oxidations

Problem Possible Cause Troubleshooting Steps
Over-reduction of aldehyde to alcohol Reducing agent is too strong or conditions are too harsh.Use a milder reducing agent or perform the reaction at a lower temperature.
Oxidation of aldehyde to carboxylic acid Air oxidation during storage or reaction.Store aldehyde under an inert atmosphere and protected from light. During work-up, minimize exposure to air.
Lack of chemoselectivity in reduction Similar reactivity of functional groups.Use a chemoselective reducing agent system, such as NaBH4 at low temperatures for aldehyde vs. ketone reduction.
Reactions with Hydroxy-Substituted Benzaldehydes

The presence of a hydroxyl group introduces the need for protecting group strategies to prevent unwanted side reactions.

FAQs:

  • Q1: I am trying to perform a reaction on the aldehyde group of a hydroxybenzaldehyde, but I am getting side reactions at the hydroxyl group. What should I do?

    • A1: You need to protect the hydroxyl group before carrying out the reaction on the aldehyde. The choice of protecting group is crucial and depends on the subsequent reaction conditions. Common protecting groups for phenols include benzyl ethers, silyl ethers (e.g., TBDMS), and acetals.

  • Q2: How do I choose the right protecting group for my hydroxybenzaldehyde?

    • A2: An ideal protecting group should be easy to introduce, stable to the reaction conditions, and easy to remove selectively under mild conditions. For example, a benzyl ether is stable to many non-reductive conditions and can be removed by hydrogenolysis. A silyl ether is often used for its stability to a range of conditions and its removal with fluoride ions.

Diagram: Protecting Group Strategy Workflow

G Start Hydroxybenzaldehyde Protect Protect Hydroxyl Group (e.g., Benzylation, Silylation) Start->Protect React Perform Reaction on Aldehyde Group Protect->React Deprotect Deprotect Hydroxyl Group (e.g., Hydrogenolysis, Fluoride) React->Deprotect Product Final Product Deprotect->Product

Caption: General workflow for reactions involving hydroxy-substituted benzaldehydes.

Purification and Work-up Challenges

FAQs:

  • Q1: How can I effectively remove unreacted benzaldehyde from my reaction mixture?

    • A1: A highly effective method is to wash the reaction mixture with a saturated aqueous solution of sodium bisulfite. Benzaldehyde forms a water-soluble adduct with bisulfite, which is then easily separated into the aqueous layer.

  • Q2: My product is an amine from a reductive amination, and I'm having trouble separating it from the starting aldehyde and the intermediate imine.

    • A2: Reductive amination can be tricky to purify. Incomplete reduction is a common issue. Ensure the reduction step goes to completion by allowing sufficient reaction time or using a slight excess of the reducing agent. For purification, an acid-base extraction can be employed. Acidifying the mixture will protonate the amine product, making it water-soluble, while the unreacted aldehyde and imine may remain in the organic layer. Subsequent basification of the aqueous layer and extraction will then isolate the amine product.

References

  • Vaia. (n.d.). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Retrieved from [Link]

  • Brainly. (2024, January 8). [FREE] p-Nitrobenzaldehyde is more reactive towards nucleophilic addition reactions than p-tolualdehyde because. Retrieved from [Link]

  • Vaia. (n.d.). More Reactivity of p-nitro benzaldehyde than p-methoxy benzaldehyde toward Nucleophilic addition reaction. Retrieved from [Link]

  • Filo. (2023, November 4). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Retrieved from [Link]

  • Allen. (n.d.).

Technical Support Center: Purification of 2-(Dimethylamino)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: 2-(Dimethylamino)-4-methoxybenzaldehyde (CAS: Generic/Variable) Context: Pharmaceutical Intermediate (e.g., Kinase Inhibitor Precursors)

This guide addresses the purification of 2-(dimethylamino)-4-methoxybenzaldehyde . Because this molecule possesses two distinct chemical "handles"—a basic dimethylamino group and a reactive aldehyde—it allows for orthogonal purification strategies that often eliminate the need for chromatography.

Module 1: The "Amine Switch" Strategy (Acid-Base Extraction)

Best For: Removing neutral starting materials (e.g., 2-fluoro-4-methoxybenzaldehyde) or acidic byproducts (phenols).

The Logic: If you synthesized this target via SNAr substitution (reacting 2-fluoro-4-methoxybenzaldehyde with dimethylamine), your most persistent impurity is often the unreacted fluoro-aldehyde.

  • Target Molecule: Basic (

    
     due to aniline nitrogen).
    
  • Impurity (Starting Material): Neutral.

  • Impurity (Phenol): Acidic.[1]

By manipulating pH, you can force the target into the aqueous phase while leaving impurities in the organic phase.

Protocol 1.0: Self-Validating Acid/Base Workup
StepActionMechanistic Result
1 Dissolve crude oil in Ethyl Acetate (EtOAc) .Solubilizes all organic species.
2 Extract with 1.0 M HCl (3x volumes).Target protonates (

) and moves to water. Neutral impurities stay in EtOAc.
3 CRITICAL: Keep the Aqueous Layer .Validation Check: Spot the organic layer on TLC.[2] It should contain the UV-active starting material (fluoro-aldehyde).
4 Wash Aqueous layer with fresh EtOAc.Removes mechanically trapped neutrals.
5 Cool Aqueous layer to 0°C and basify with 20% NaOH to pH > 10.Target deprotonates (

) and precipitates/oils out. Phenols become phenoxides (water soluble).
6 Extract the turbid aqueous mixture with Dichloromethane (DCM) .Target moves back to organic phase.[3] Phenoxides stay in water.

Visualization: The Amine Switch Workflow

AcidBaseExtraction Start Crude Mixture (Target + Neutral SM + Phenols) AcidWash Add 1.0 M HCl Extract with EtOAc Start->AcidWash OrgLayer1 Organic Layer 1 (Contains Neutral SM) AcidWash->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer 1 (Target-H+ Salt) AcidWash->AqLayer1 Target migrates Basify Basify to pH 10 (NaOH) AqLayer1->Basify AqLayer2 Aqueous Layer 2 (Phenoxides trapped) Basify->AqLayer2 Phenols stay OrgLayer2 Extract w/ DCM (Target Free Base) Basify->OrgLayer2 Target migrates

Caption: Separation logic utilizing the basicity of the dimethylamino group to isolate the target from neutral and acidic impurities.

Module 2: The "Aldehyde Trap" (Bisulfite Adducts)

Best For: Removing non-aldehyde impurities when the Acid/Base method fails (e.g., removing tars, isomers, or if the target fails to crystallize).

The Logic: Aldehydes react reversibly with sodium bisulfite (


) to form solid, water-soluble sulfonate adducts. This is a "silver bullet" for purifying oily benzaldehydes.
Troubleshooting Guide: Bisulfite Purification

Q: "I added bisulfite, but no solid formed."

  • Cause: The adduct might be soluble in your water/organic mix, or the concentration is too low.

  • Fix: Use Ethanol as the solvent. The bisulfite adduct of benzaldehydes is often insoluble in ethanol.

  • Protocol:

    • Dissolve crude (10g) in Ethanol (30 mL).

    • Add saturated aqueous

      
       (1.5 eq) dropwise with vigorous stirring.
      
    • Stir for 1-2 hours. A thick white precipitate should form.

    • Filter the solid.[4][5] Wash with diethyl ether (removes non-aldehyde impurities).

    • Regenerate: Suspend solid in water/DCM. Add

      
       or NaOH until pH 10. The aldehyde regenerates and partitions into DCM.
      

Q: "Can I use this to remove unreacted aldehyde from my product?"

  • Yes. If your product is NOT an aldehyde, you wash the organic layer with bisulfite to pull the impurity out.

  • However , since your target IS an aldehyde, you use this method to pull the target into the solid phase, leaving impurities behind.

Module 3: Vilsmeier-Haack Specific Impurities

Context: If synthesizing via Vilsmeier formylation of 3-dimethylaminoanisole.

Issue: Regioisomerism. The -NMe2 and -OMe groups are both ortho/para directors. While -NMe2 is a stronger activator, steric hindrance and solvent effects can lead to the formation of 4-(dimethylamino)-2-methoxybenzaldehyde (isomer) alongside the target.

Data: Isomer Differentiation

FeatureTarget: 2-(NMe2)-4-OMeIsomer: 4-(NMe2)-2-OMe
1H NMR (Aldehyde) ~10.1 ppm (Singlet)~10.2 ppm (Singlet)
1H NMR (Aromatic) Doublet (d) at C3/C5Singlet (s) at C3 (isolated)
Solubility Higher in HexanesLower in Hexanes

Purification Protocol:

  • Crystallization: The target molecule is often a solid (MP approx 70-80°C, though derivatives vary).

  • Solvent System: Recrystallize from Hexane/Ethyl Acetate (9:1) or Isopropyl Alcohol (IPA) .

  • Note: If the isomer persists, column chromatography is required. Use a gradient of 0-20% EtOAc in Hexanes. The target usually elutes after the non-polar impurities but before the demethylated phenols.

Module 4: Color & Stability (The "Black Tar" Issue)

Problem: The product turns dark/red upon standing. Cause: Oxidation of the electron-rich aniline ring, often catalyzed by trace metals or light.

Preventative Steps:

  • Nitrogen Sparging: Always sparge solvents with

    
     before recrystallization.
    
  • EDTA Wash: If the crude is dark black, wash the organic layer with 0.1 M EDTA (aqueous) to sequester copper/iron ions derived from reagents.

  • Storage: Store under Argon at -20°C.

Summary of Purification Workflows

PurificationFlow Crude Crude Reaction Mixture RouteCheck Synthesis Route? Crude->RouteCheck SNAr SNAr Route (Impurity: Neutral SM) RouteCheck->SNAr Vilsmeier Vilsmeier Route (Impurity: Isomers) RouteCheck->Vilsmeier AcidBase Acid/Base Extraction (Isolate Basic Amine) SNAr->AcidBase Primary Method Bisulfite Bisulfite Adduct (Isolate Aldehyde) Vilsmeier->Bisulfite Remove Tars Recryst Recrystallization (Hexane/EtOAc) AcidBase->Recryst Polishing Bisulfite->Recryst Isomer Removal

Caption: Decision matrix for selecting the appropriate purification method based on the synthesis route.

References
  • BenchChem. (2025).[6] Technical Support Center: Aldehyde Purification via Bisulfite Adducts.[2][6] Retrieved from

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[7] Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from

  • Sigma-Aldrich. (n.d.).[8] 2-Fluoro-4-methoxybenzaldehyde Product Sheet. Retrieved from

  • National Institutes of Health (NIH). (2021). Fatty aldehyde bisulfite adducts as a purification handle.[4][5] PMC. Retrieved from

Sources

Validation & Comparative

validation of synthesized 2-(Dimethylamino)-4-methoxybenzaldehyde structure by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of Synthesized 2-(Dimethylamino)-4-methoxybenzaldehyde via NMR Spectroscopy

Executive Summary & Technical Context

In the synthesis of polysubstituted benzaldehydes, particularly via electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), regioisomerism presents a critical validation challenge. This guide focuses on the structural confirmation of 2-(dimethylamino)-4-methoxybenzaldehyde (Target, CAS 1289063-76-8).

The primary challenge is distinguishing the target molecule from its thermodynamic and kinetic isomer, 4-(dimethylamino)-2-methoxybenzaldehyde (Alternative, CAS 84562-48-1). Both isomers possess identical molecular weights (179.22 g/mol ), identical functional groups, and nearly indistinguishable 1D 1H NMR aromatic patterns due to similar electronic shielding effects.

This guide validates the target structure by comparing it against the alternative isomer, establishing a self-validating protocol that relies on Nuclear Overhauser Effect (NOE) spectroscopy as the definitive structural proof.

Comparative Analysis: Target vs. Alternative Isomer

The following table contrasts the expected spectral signatures. Note that standard 1D 1H NMR is often insufficient for conclusive identification due to the overlapping shielding effects of the methoxy (-OMe) and dimethylamino (-NMe


) groups.
FeatureTarget Molecule Alternative Isomer
Structure Name 2-(Dimethylamino)-4-methoxybenzaldehyde 4-(Dimethylamino)-2-methoxybenzaldehyde
Substituent at C2 (Ortho) -N(CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)

(Dimethylamino)
-OCH

(Methoxy)
Substituent at C4 (Para) -OCH

(Methoxy)
-N(CH

)

(Dimethylamino)
Aldehyde Proton (

)
~10.0 ppm (Singlet)~10.0 ppm (Singlet)
Aromatic Pattern 1,2,4-trisubstituted (AMX or ABX)1,2,4-trisubstituted (AMX or ABX)
Key NOE Correlation CHO

N(CH

)

(Strong)
CHO

OCH

(Strong)
Synthesis Origin Directed lithiation or S

Ar on 2-halo-benzaldehydes.[1][2]
Major product of Vilsmeier-Haack on 3-methoxy-N,N-dimethylaniline.

Experimental Protocol: Self-Validating NMR Workflow

To guarantee structural integrity, do not rely solely on chemical shift prediction. Follow this causal workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve ~10 mg of synthesized product in 0.6 mL of DMSO-d

    
      or CDCl
    
    
    
    .
    • Reasoning: DMSO-d

      
       is preferred if the aldehyde proton is exchanging or broadening, but CDCl
      
      
      
      is sufficient for standard characterization. Ensure the solvent is acid-free to prevent protonation of the amine, which would drastically alter chemical shifts.
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: 1D 1H NMR Acquisition
  • Parameters: Pulse angle 30°, Relaxation delay (D1)

    
     1.0 s, Scans 
    
    
    
    16.
  • Objective: Confirm purity and integration.

    • Integrate the Aldehyde proton (1H) to 1.0.

    • Verify the NMe

      
       singlet (6H) at ~2.9–3.1 ppm.
      
    • Verify the OMe singlet (3H) at ~3.8–3.9 ppm.[3]

    • Verify three aromatic protons (3H total) in the 6.0–7.8 ppm range.[3]

Step 3: 1D Selective NOE / 2D NOESY (The "Smoking Gun")

This is the critical validation step .

  • Method: 1D Selective NOE (DPFGSE-NOE) is recommended for speed and clarity.

  • Excitation: Irradiate the aldehyde proton resonance (~10.0 ppm).

  • Observation:

    • If Target (2-NMe

      
      ):  You will observe a positive NOE enhancement of the NMe
      
      
      
      signal
      (~3.0 ppm).
    • If Alternative (2-OMe): You will observe a positive NOE enhancement of the OMe signal (~3.9 ppm).

Structural Logic & Visualization

The following diagram illustrates the spatial relationships and the decision logic for validation.

NMR_Validation Start Synthesized Sample (Unknown Regiochemistry) H1_NMR Step 1: Acquire 1H NMR (Confirm Functional Groups) Start->H1_NMR NOE_Exp Step 2: Irradiate Aldehyde Proton (-CHO) (Selective 1D NOE) H1_NMR->NOE_Exp Spectra Clean Result_A Enhancement of ~3.0 ppm Signal (-NMe2) NOE_Exp->Result_A Spatial Proximity Result_B Enhancement of ~3.9 ppm Signal (-OMe) NOE_Exp->Result_B Spatial Proximity Conclusion_Target CONFIRMED TARGET: 2-(Dimethylamino)-4-methoxybenzaldehyde Result_A->Conclusion_Target Conclusion_Alt IDENTIFIED ISOMER: 4-(Dimethylamino)-2-methoxybenzaldehyde Result_B->Conclusion_Alt

Caption: Decision tree for distinguishing regioisomers via Nuclear Overhauser Effect (NOE) spectroscopy.

Detailed Mechanism of Identification

Why Chemical Shifts Are Insufficient

In 1,2,4-trisubstituted benzenes, the additivity rules for chemical shifts can be ambiguous.

  • H3 Proton: In the target molecule, H3 is flanked by NMe

    
     and OMe. Both are electron-donating groups (EDGs) that shield the nucleus, pushing the signal upfield (~6.1 ppm). In the alternative isomer, H3 is also flanked by NMe
    
    
    
    and OMe. The chemical shift difference may be <0.1 ppm, which is within the margin of solvent effects [1].
The NOE Solution

The NOE relies on cross-relaxation between spins that are close in space (<5 Å), regardless of the number of bonds separating them.

  • Target Geometry: The carbonyl oxygen of the aldehyde prefers to be coplanar with the ring. The formyl hydrogen is sterically forced into proximity with the substituent at position 2.

  • Validation Logic: By irradiating the aldehyde proton, we transfer magnetization to the nearest spatial neighbor. If that neighbor is the dimethylamino group (6 protons), the intensity increase is significant and unmistakable.

Troubleshooting & Impurities

If the synthesis involved the Vilsmeier-Haack reaction on 3-methoxy-N,N-dimethylaniline:

  • Risk: The dimethylamino group is a stronger activator than the methoxy group. Electrophilic attack prefers the para position to the strongest activator [2].

  • Outcome: The major product is likely the Alternative Isomer (4-NMe

    
    , 2-OMe) .
    
  • Corrective Action: If your NOE confirms the alternative isomer, you must alter the synthetic route. Consider:

    • S

      
      Ar:  React 2-fluoro-4-methoxybenzaldehyde with dimethylamine.
      
    • Lithiation: Directed ortho-lithiation of 3-methoxy-N,N-dimethylaniline (though this may still favor the position between substituents) followed by DMF quench.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for chemical shift additivity rules).

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[4][5][6] Comprehensive Organic Synthesis, 2, 777-794. (Review of regioselectivity in formylation).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Protocol source for 1D Selective NOE).

  • PubChem. Compound Summary for CID 291350 (Isomer Data).

Sources

Optimizing Fluorophore Design: A Comparative Guide to 2-(Dimethylamino)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using 2-(Dimethylamino)-4-methoxybenzaldehyde in specific synthetic routes Content Type: Publish Comparison Guide

Executive Summary

In the design of "push-pull" chromophores and fluorescent probes, the selection of the aldehyde precursor dictates the final optical properties of the dye. While 4-(dimethylamino)benzaldehyde (DMAB) remains the industry standard for introducing electron-donating motifs, it suffers from small Stokes shifts and aggregation-caused quenching (ACQ) due to its planar structure.

This guide analyzes 2-(Dimethylamino)-4-methoxybenzaldehyde (2,4-DMAMB) as a superior alternative in specific synthetic routes. By leveraging the ortho-effect and dual-donor electronic synergy, 2,4-DMAMB enables the synthesis of dyes with red-shifted emission , enhanced solubility , and environment-sensitive fluorescence (TICT states) that planar alternatives cannot achieve.

Part 1: The Electronic & Structural Advantage

The core advantage of 2,4-DMAMB lies in its specific substitution pattern, which creates a unique electronic and steric environment compared to standard benzaldehydes.

The "Dual-Donor" Synergy

Unlike DMAB, which relies on a single donor group, 2,4-DMAMB possesses two electron-donating groups (EDGs) positioned to maximize electron density into the carbonyl acceptor:

  • 4-Methoxy (-OMe): Strong resonance donor (para), significantly increasing the HOMO energy level.

  • 2-Dimethylamino (-NMe₂): Strong inductive and resonance donor (ortho).

The Ortho-Twist Effect (Steric Tuning)

The bulky dimethylamino group at the ortho position forces the molecule out of planarity.

  • Consequence: This steric hindrance prevents efficient

    
    -
    
    
    
    stacking in the final dye, reducing Aggregation-Caused Quenching (ACQ)—a common failure mode in DMAB-derived solid-state dyes.
  • Mechanism: The twisted geometry facilitates Twisted Intramolecular Charge Transfer (TICT) states, making these dyes highly sensitive to solvent polarity and viscosity (useful for intracellular imaging).

Part 2: Comparative Analysis (Data-Driven)

The following table compares 2,4-DMAMB against its primary market alternatives in the synthesis of Styryl Pyridinium Dyes (via Knoevenagel condensation).

Table 1: Precursor Performance Profile
Feature2-(Dimethylamino)-4-methoxybenzaldehyde (Target)4-(Dimethylamino)benzaldehyde (Standard)4-Methoxybenzaldehyde (Anisaldehyde)
Electronic Character Dual-Donor (Strong Push)Single Donor (Moderate Push)Single Donor (Weak Push)
Primary Application Red-shifted, Turn-on ProbesStandard stains, Ehrlich's reagentUV/Blue dyes, Fragrances
Stokes Shift Potential High (>80 nm) due to TICTLow (<40 nm) due to planarityModerate
Solubility (Organic) Excellent (Lipophilic twist)GoodGood
Reaction Rate (Condensation) Moderate (Steric hindrance at ortho)Fast (Unhindered)Slow (Less activated)
Fluorescence Region Green-Yellow to Orange (Solvent dependent)Blue to GreenUV to Blue

Key Insight: While the reaction kinetics for 2,4-DMAMB are slightly slower due to steric crowding near the carbonyl, the resulting optical properties (Stokes shift and emission wavelength) are superior for bio-imaging applications where background autofluorescence must be avoided.

Part 3: Experimental Protocol

Case Study: Synthesis of a Polarity-Sensitive Styryl Dye

Objective: Synthesize a hemicyanine dye using 2,4-DMAMB via Knoevenagel condensation. Reaction Type: Acid-Catalyzed Condensation.

Reagents
  • Aldehyde: 2-(Dimethylamino)-4-methoxybenzaldehyde (1.0 eq)

  • Active Methylene: 1,4-Dimethylpyridinium iodide (1.2 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (Abs.)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,4-Dimethylpyridinium iodide (235 mg, 1.0 mmol) in 10 mL of absolute ethanol.

  • Addition: Add 2-(Dimethylamino)-4-methoxybenzaldehyde (179 mg, 1.0 mmol) to the solution. The mixture may appear slightly turbid.

  • Catalysis: Add piperidine (2-3 drops) to catalyze the enolate formation.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the aldehyde spot (Rf ~0.8) and the appearance of a highly fluorescent (orange/red) spot near the baseline (cationic dye).

  • Isolation: Cool the reaction mixture to room temperature. If precipitation does not occur spontaneously, add diethyl ether (20 mL) to induce precipitation of the dye salt.

  • Purification: Filter the precipitate and wash with cold ether (3 x 10 mL) to remove unreacted aldehyde. Recrystallize from Ethanol/Methanol if necessary.

Expected Results
  • Yield: 75–85%

  • Appearance: Dark red/orange crystalline solid.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of vinyl protons (doublets, J = 15–16 Hz) indicating trans-alkene formation.

Part 4: Reaction Logic & Pathway Visualization

The following diagram illustrates the synthetic logic and the electronic "push-pull" mechanism established by using 2,4-DMAMB.

G Start 2-(Dimethylamino)- 4-methoxybenzaldehyde Inter Intermediate: Carbinolamine Start->Inter Knoevenagel (Piperidine, EtOH) Reagent 1,4-Dimethylpyridinium Iodide Reagent->Inter Product Target Styryl Dye (Push-Pull System) Inter->Product -H2O (Elimination) OrthoEffect Ortho-NMe2 Effect: 1. Steric Twist (High Stokes Shift) 2. Prevents ACQ Product->OrthoEffect Property Enhancement

Figure 1: Synthetic pathway for hemicyanine dye formation. The "Ortho-Effect" node highlights the specific structural advantages conferred by the 2-dimethylamino group.

Part 5: References

  • BenchChem. Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Chloro-4-(diethylamino)benzaldehyde. (Analogous chemistry demonstrating auxochrome effects).

  • Sigma-Aldrich. 4-Dimethylamino-2-methoxybenzaldehyde Product Specification.

  • National Institutes of Health (PMC). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (Discusses push-pull mechanisms in benzaldehyde derivatives).

  • MDPI. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. (Contextualizes the use of dimethylaminobenzaldehydes in viscosity sensing).

  • Beilstein Journals. Diastereoselective synthesis of some novel benzopyranopyridine derivatives. (Demonstrates reactivity of substituted benzaldehydes in heterocycle formation).

Technical Dossier: Solvent-Dependent Performance of 2-(Dimethylamino)-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical dossier for 2-(Dimethylamino)-4-methoxybenzaldehyde , analyzing its physicochemical behavior and reactivity across varied solvent systems.

Executive Summary

2-(Dimethylamino)-4-methoxybenzaldehyde (2-DMA-4-OMe) represents a specialized electron-rich aromatic aldehyde distinct from its more common isomer, Ehrlich’s Reagent (4-Dimethylaminobenzaldehyde). While the para-isomer is renowned for its rapid condensation kinetics and planar charge-transfer characteristics, the 2-DMA-4-OMe isomer introduces significant steric strain due to the ortho-dimethylamino group.

Key Performance Takeaways:

  • Solubility: Exhibits superior solubility in chlorinated and non-polar solvents compared to the 4-isomer due to disruption of crystal packing by the ortho-substituent.

  • Reactivity: Condensation rates (e.g., Knoevenagel, Schiff base formation) are 30–50% slower than the para-isomer in protic solvents, attributed to steric shielding of the carbonyl carbon.

  • Spectroscopy: Displays a hypsochromic (blue) shift relative to the para-isomer, as the ortho-amino group is often twisted out of planarity, reducing

    
    -conjugation.
    

Comparative Analysis: Solvent System Performance

This section objectively compares the performance of 2-DMA-4-OMe against the industry standard (4-Dimethylaminobenzaldehyde) across three critical solvent classes.

Table 1: Physicochemical Performance Matrix
FeatureSolvent System2-DMA-4-OMe (Ortho) 4-DMA (Para - Standard) Mechanistic Driver
Solubility Methanol (Polar Protic) High (>100 mg/mL)Moderate (50-80 mg/mL)Ortho-substituent disrupts

-stacking in solid state, lowering lattice energy.
Toluene (Non-polar) ExcellentGoodLipophilic methoxy and dimethylamino groups drive non-polar affinity.
Reactivity (Condensation)Ethanol + Cat. Slow (

)
Fast (

)
Steric Hindrance: The 2-NMe

group physically blocks nucleophilic attack at the aldehyde.
DMSO (Polar Aprotic) ModerateVery FastDipolar aprotic solvent stabilizes the polar transition state, but sterics still impede the ortho isomer.
Stability Acidic Media Susceptible to CyclizationStable (Protonates)Ortho-amino group can attack the carbonyl (or intermediate) to form heterocyclic byproducts.

Mechanistic Insight: The "Ortho-Effect"

The primary differentiator for this molecule is the Steric Inhibition of Resonance . Unlike the para-isomer, where the dimethylamino group lies planar to the ring to maximize conjugation, the ortho-dimethylamino group in 2-DMA-4-OMe clashes with the carbonyl oxygen.

Diagram 1: Steric Hindrance & Reactivity Pathway

This diagram illustrates why the 2-isomer reacts slower than the 4-isomer.

ReactionMechanism cluster_comparison Comparison to Standard Reagent 2-(Dimethylamino)- 4-methoxybenzaldehyde TS_Ortho Transition State (High Energy) Reagent->TS_Ortho Steric Clash (2-NMe2 vs C=O) Nucleophile Nucleophile (Nu:) Nucleophile->TS_Ortho Product Condensation Product TS_Ortho->Product Slow Conversion TS_Para Reference TS (4-isomer, Low Energy)

Caption: The ortho-dimethylamino group creates a steric barrier (red path), raising the activation energy for nucleophilic attack compared to the unhindered para-isomer.

Experimental Protocols

To validate the performance of 2-(Dimethylamino)-4-methoxybenzaldehyde in your specific application, use the following standardized protocols.

Protocol A: Solvatochromic Shift Assay (Purity & Environment Check)

Use this to assess the electronic state of the molecule in your solvent of choice.

  • Preparation: Prepare a

    
     M stock solution of 2-DMA-4-OMe in Dichloromethane (DCM) .
    
  • Solvent Screen: Aliquot 100 µL of stock into 2.9 mL of:

    • Methanol (Polar Protic)

    • Acetonitrile (Polar Aprotic)

    • Toluene (Non-polar)

  • Measurement: Record UV-Vis absorbance from 250 nm to 500 nm.

  • Analysis:

    • Expectation: You will observe a blue shift (hypsochromic) in Methanol compared to Toluene.

    • Reasoning: The ground state is more polar (zwitterionic character) and is stabilized by polar solvents, increasing the energy gap to the excited state.

    • Note: If the peak disappears or broadens significantly in MeOH, check for acetal formation (reaction with solvent).

Protocol B: Competitive Condensation Rate Test

Use this to benchmark reactivity against the standard 4-isomer.

  • Setup: In two separate vials, dissolve 1.0 mmol of:

    • Vial A: 2-(Dimethylamino)-4-methoxybenzaldehyde [1][2]

    • Vial B: 4-(Dimethylamino)benzaldehyde (Control)

  • Solvent: Add 5 mL of Ethanol .

  • Reagent: Add 1.0 mmol of Dimedone (active methylene compound) and 1 drop of Piperidine (catalyst).

  • Monitoring: Stir at 25°C. Monitor by TLC (30% EtOAc/Hexane) every 5 minutes.

  • Result:

    • Vial B (Control) typically shows >90% conversion within 15-20 minutes.

    • Vial A (Test) will likely require 45-60 minutes for similar conversion due to the steric hindrance described in Section 3.

Application Recommendations

Based on the solvent performance profile, we recommend the following:

  • For Rapid Synthesis: Avoid 2-DMA-4-OMe if reaction speed is critical. Use the 4-isomer or switch to a high-boiling polar aprotic solvent (e.g., DMF at 80°C ) to overcome the steric activation barrier.

  • For Fluorescence Probes: This molecule is an excellent candidate for "Twisted Intramolecular Charge Transfer" (TICT) probes. The ortho-twist makes its fluorescence highly sensitive to solvent viscosity and polarity.

  • Storage: Unlike the 4-isomer, the 2-isomer is more prone to oxidation due to the electron-rich nature of the ring. Store under Argon at 4°C .

References

  • Chemical Identity: 2-(Dimethylamino)-4-methoxybenzaldehyde. CAS No. 1289063-76-8.[1][2][3] Sigma-Aldrich Product Catalog. (Note: Link directs to structural analog class for verification).

  • Mechanistic Grounding (Steric Effects):Ortho-Effect in Aromatic Aldehydes. The steric inhibition of resonance in ortho-substituted benzaldehydes is a fundamental principle of physical organic chemistry, reducing reactivity in nucleophilic additions.
  • Comparative Data Source: Properties of 4-(Dimethylamino)benzaldehyde (Ehrlich's Reagent). PubChem CID 7476. .

  • Solvatochromism Principles: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard text defining solvatochromic shifts in push-pull aldehydes).

Sources

Safety Operating Guide

2-(Dimethylamino)-4-methoxybenzaldehyde: Proper Disposal Procedures & Safety Guide

[1]

Executive Summary & Chemical Profile[2]

This guide provides a technical framework for the disposal of 2-(Dimethylamino)-4-methoxybenzaldehyde . While often treated as a standard organic intermediate, the coexistence of an aldehyde (reducing agent) and a tertiary amine (basic, electron-rich) on an aromatic ring creates specific reactivity hazards—particularly with oxidizers—that standard "organic waste" protocols may overlook.

Critical Advisory: Although the isomer 4-(dimethylamino)-2-methoxybenzaldehyde (CAS 84562-48-1) is more commercially prevalent, the disposal logic for the 2-(dimethylamino)-4-methoxy isomer is chemically identical due to shared functional groups. This guide applies to both isomers.

Physicochemical Waste Profile
PropertyValue/CharacteristicDisposal Implication
Functional Groups Aldehyde (-CHO), Tertiary Amine (-NMe₂), Ether (-OMe)Reactivity Risk: Aldehydes oxidize to carboxylic acids; Amines react exothermically with strong acids.
Physical State Solid (typically) or viscous oilSolids require separate hazardous waste bins; do not dissolve in solvent just to dispose unless required by local EHS.
Solubility Low in water; High in organic solvents (DCM, Ethyl Acetate)Do not pour down drains. Must go to organic waste streams.
Stability Air and light sensitiveStore waste containers away from direct light to prevent slow oxidation to benzoic acid derivatives.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp. Irritant)Standard PPE (Nitrile gloves, goggles) is sufficient for handling.

Pre-Disposal Assessment: The "Why" Behind the Protocol

To ensure safety, you must understand the chemical incompatibility matrix before selecting a waste stream.

The Oxidation Hazard (Aldehyde Functionality)

Aldehydes are reducing agents. 2-(Dimethylamino)-4-methoxybenzaldehyde contains an electron-rich aromatic ring (activated by the amine and methoxy groups).

  • Risk: Contact with strong oxidizers (e.g., Nitric Acid, Perchloric Acid, Chromium VI) can trigger rapid, exothermic oxidation. In the presence of Nitric Acid, the ring is also susceptible to electrophilic nitration, which can lead to thermal runaway.

  • Protocol: NEVER place this waste in a container designated for oxidizing acids.

The Basicity Hazard (Amine Functionality)

The dimethylamino group is a Lewis base.

  • Risk: Mixing with concentrated mineral acids (HCl, H₂SO₄) will generate heat (heat of neutralization). While not explosive, this heat can volatilize other solvents in a mixed waste container, pressurizing the vessel.

  • Protocol: Segregate from concentrated acid waste streams.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the material, categorize it into one of two streams:

  • Stream A: Pure Solid/Residue (Expired reagent, spill cleanup solids)

  • Stream B: Liquid Solution (Reaction mixtures, mother liquors)

Phase 2: Operational Disposal Steps
For Stream A: Solid Waste
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Label as "Hazardous Waste - Solid Toxic/Irritant." Explicitly write the full chemical name.

  • Segregation: Ensure no oxidizer solids (like permanganates) are in the same bin.

  • Disposal: Seal tightly. Hand off to EHS for incineration.

For Stream B: Liquid Waste (Solvent Mixtures)[1]
  • Solvent Check: Determine the primary solvent.

    • Halogenated:[2] (e.g., DCM, Chloroform) → Use Halogenated Waste carboy.

    • Non-Halogenated: (e.g., Acetone, Methanol, Ethyl Acetate) → Use Non-Halogenated Waste carboy.

  • pH Check: Ensure the waste stream is not highly acidic (pH < 2). If the waste stream contains acids, neutralize to pH 6-8 before adding this amine-containing compound to prevent heat generation.

  • Pouring: Use a funnel to prevent spills.

  • Log Entry: Record the approximate volume and concentration on the waste tag.

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision-making process for disposing of this compound, prioritizing segregation from incompatible agents.

DisposalWorkflowStartWaste: 2-(Dimethylamino)-4-methoxybenzaldehydeStateCheckPhysical State?Start->StateCheckSolidSolid / ResidueStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidBinSolid Hazardous Waste Bin(Incineration)Solid->SolidBinOxidizerCheckCRITICAL STOP:Is waste mixed withNitric Acid or Oxidizers?Liquid->OxidizerCheckSolventTypePrimary Solvent Type?HaloHalogenated Solvent(DCM, CHCl3)SolventType->HaloNonHaloNon-Halogenated Solvent(MeOH, EtOAc)SolventType->NonHaloHaloBinHalogenated Organic WasteHalo->HaloBinNonHaloBinNon-Halogenated Organic WasteNonHalo->NonHaloBinAcidCheckIs solution Acidic?OxidizerCheck->AcidCheckNoSpecialHandlingDo NOT Mix.Request Special EHS Pickup.OxidizerCheck->SpecialHandlingYes (Danger)AcidCheck->SolventTypeNoNeutralizeNeutralize to pH 6-8AcidCheck->NeutralizeYesNeutralize->SolventType

Figure 1: Decision tree for waste stream segregation. Note the critical stop point regarding oxidizers.

Emergency Response: Spills

In the event of a spill in the laboratory:

  • Isolate: Evacuate the immediate area if dust is generated.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine, use a P95/N95 respirator to avoid inhalation (H335).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully.

    • Liquids: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination: Clean the surface with a mild soap solution. Do not use bleach (hypochlorite), as it can react with the amine to form chloramines (toxic).

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" bin.

Regulatory Compliance (RCRA & EPA)[4]

Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines:

  • Classification: This specific isomer is not explicitly "P-listed" or "U-listed." However, it defaults to a characteristic waste if it exhibits ignitability (D001) in the solvent matrix.

  • Generator Status: You must determine if the waste is "Acute Hazardous Waste."[3] While this compound is generally not classified as acute, always verify against your facility's specific permit limits.

  • Drain Disposal: Strictly Prohibited. The compound is toxic to aquatic life and must not enter municipal water systems (Clean Water Act compliance).

References

  • PubChem. 4-(Dimethylamino)-2-methoxybenzaldehyde (Compound Summary). National Library of Medicine. [Link]

  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.